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Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide to (4R)-4-Amino-5-hydroxypentanoic Acid (D-Glutamol): Properties, Synthesis, and Applications

Executive Summary (4R)-4-Amino-5-hydroxypentanoic acid, commonly referred to in peptide chemistry as D-Glutamol or D-Glu-ol, is a non-proteogenic amino alcohol derived from the site-specific reduction of the alpha-carbox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4R)-4-Amino-5-hydroxypentanoic acid, commonly referred to in peptide chemistry as D-Glutamol or D-Glu-ol, is a non-proteogenic amino alcohol derived from the site-specific reduction of the alpha-carboxyl group of D-glutamic acid. In modern drug development, it serves as a critical building block for synthesizing C-terminal peptide alcohols, pseudopeptides, and specific enzyme inhibitors.

By replacing the terminal carboxylic acid with a primary alcohol, D-Glu-ol confers profound resistance against carboxypeptidases, extending the metabolic half-life of therapeutic peptides such as cationic antimicrobial peptides (CAMPs)[1]. Furthermore, its structural mimicry of D-glutamate makes it a highly valuable scaffold for designing competitive inhibitors of bacterial enzymes, such as glutamate racemase, which are essential for pathogen survival[2].

Physical and Chemical Properties

Understanding the physicochemical profile of D-Glu-ol is essential for predicting its behavior in solid-phase peptide synthesis (SPPS) and biological systems. The reduction of the alpha-carboxyl group significantly alters its isoelectric point, lipophilicity, and hydrogen-bonding network compared to native D-glutamic acid[3].

Table 1: Physicochemical Properties of (4R)-4-Amino-5-hydroxypentanoic acid

PropertyValue
IUPAC Name (4R)-4-Amino-5-hydroxypentanoic acid
Common Synonyms D-Glu-ol, D-Glutamol
Molecular Formula C5H11NO3
Molecular Weight 133.15 g/mol
Monoisotopic Mass 133.073893 Da
XLogP3 -3.8
Topological Polar Surface Area (TPSA) 83.6 Ų
Hydrogen Bond Donors 3
Hydrogen Bond Acceptors 4
Rotatable Bonds 4

Biological Activity and Pharmacological Relevance

Enhancing Peptide Stability in Antimicrobial Therapeutics

Native host defense peptides, such as indolicidin and bactenecin, exhibit potent broad-spectrum antimicrobial and immunomodulatory activities. However, their clinical translation is often hindered by rapid proteolytic degradation in vivo[1].

Causality in Design: The incorporation of D-Glu-ol at the C-terminus eliminates the negative charge of the terminal carboxylate at physiological pH. This structural modification disrupts the electrostatic recognition motif required by exopeptidases (specifically carboxypeptidases), thereby preventing C-terminal unzipping. The use of the D-enantiomer further enhances stability against stereospecific proteases, ensuring a sustained antimicrobial effect.

BioApp A Native Antimicrobial Peptide (C-terminal Carboxyl) B Exopeptidase Recognition (Rapid Degradation) A->B C D-Glu-ol Modified Peptide (C-terminal Alcohol) A->C Modification D Loss of Carboxylate Recognition Site C->D E Resistance to Carboxypeptidases D->E F Enhanced In Vivo Half-Life & Sustained Antimicrobial Activity E->F

Mechanism of C-terminal D-Glu-ol modification in preventing exopeptidase degradation.

Inhibition of Glutamate Racemase (RacE) and GABA-AT

D-Glu-ol and its derivatives act as competitive inhibitors for glutamate racemase, an enzyme essential for the biosynthesis of D-glutamate—a core component of the bacterial peptidoglycan cell wall[2]. By binding to the active site of RacE (e.g., in Bacillus anthracis), D-Glu-ol analogs prevent the stereoinversion of L-glutamate, leading to impaired cell wall synthesis. Additionally, 4-amino-5-hydroxypentanoic acid derivatives have been studied as substrates and mechanism-based inactivators of GABA aminotransferase (GABA-AT), a key enzyme regulating neurotransmitter levels in the central nervous system[4].

Experimental Methodologies

Chemical Synthesis of (4R)-4-Amino-5-hydroxypentanoic Acid

Historically, the synthesis of amino alcohols from amino acids involved harsh reducing agents like LiAlH4, which required complex protecting group strategies (e.g., tritylation) to prevent over-reduction or racemization[5]. A more robust, modern approach utilizes the mixed anhydride method followed by sodium borohydride (NaBH4) reduction.

Self-Validating System: This protocol is inherently self-validating. The formation of the mixed anhydride can be monitored by the disappearance of the carboxylic acid OH stretch (~3300-2500 cm⁻¹) and the appearance of distinct anhydride carbonyl stretches (~1820 and 1750 cm⁻¹) in IR spectroscopy. The subsequent reduction is confirmed by a mass shift in LC-MS corresponding to the loss of one oxygen atom (-16 Da).

Protocol: Synthesis via Mixed Anhydride Reduction Objective: Convert Boc-D-Glu(OtBu)-OH to (4R)-4-Amino-5-hydroxypentanoic acid.

  • Activation: Dissolve 1.0 eq of Boc-D-Glu(OtBu)-OH in anhydrous THF under an inert argon atmosphere. Cool the solution to -15°C.

  • Anhydride Formation: Add 1.1 eq of N-methylmorpholine (NMM) followed dropwise by 1.05 eq of isobutyl chloroformate. Stir for 20 minutes.

    • Causality: The low temperature prevents the formation of side products (e.g., symmetrical anhydrides) and preserves the stereochemical integrity at the C4 (alpha) position.

  • Reduction: Filter the precipitated NMM-HCl salt rapidly. Add the filtrate to a vigorously stirring solution of 3.0 eq of NaBH4 in water at 0°C. Stir for 1 hour.

    • Causality: Water is required to hydrolyze the borate complexes formed during the reduction, releasing the free Boc-D-Glu(OtBu)-ol.

  • Workup: Quench with 1M KHSO4 to destroy excess NaBH4. Extract the aqueous layer with ethyl acetate. Wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo.

  • Global Deprotection: Treat the crude Boc-D-Glu(OtBu)-ol with a solution of 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 2 hours at room temperature to remove both the Boc and t-butyl protecting groups.

  • Purification: Evaporate the TFA/DCM and precipitate the product using cold diethyl ether to yield the pure (4R)-4-amino-5-hydroxypentanoic acid as a TFA salt.

Synthesis A Boc-D-Glu(OtBu)-OH (Starting Material) B Mixed Anhydride Formation (Isobutyl chloroformate, NMM) A->B C Reduction (NaBH4, THF/H2O) B->C D Boc-D-Glu(OtBu)-ol (Protected Intermediate) C->D E Global Deprotection (TFA/DCM) D->E F (4R)-4-Amino-5-hydroxypentanoic acid (Target Compound) E->F

Step-by-step chemical synthesis workflow of D-Glu-ol from Boc-D-Glu(OtBu)-OH.

Solid-Phase Peptide Synthesis (SPPS) Incorporation

To incorporate D-Glu-ol into the C-terminus of a peptide, standard Fmoc-SPPS requires anchoring the alcohol to the resin. This is typically achieved using a trityl chloride resin or a specialized pipecolic linker[6].

Protocol: Resin Anchoring and Elongation

  • Resin Loading: Swell 2-Chlorotrityl chloride (2-CTC) resin in DCM. Add Fmoc-D-Glu(OtBu)-ol and pyridine.

    • Causality: The primary alcohol of D-Glu-ol reacts with the highly reactive trityl chloride cation generated on the resin, forming a stable ether linkage that withstands basic Fmoc-deprotection conditions but remains highly sensitive to mild acid, allowing for orthogonal cleavage.

  • Capping: Cap unreacted active sites on the resin with methanol and DIPEA to prevent truncated sequences.

  • Elongation: Proceed with standard Fmoc deprotection (20% piperidine in DMF) and subsequent amino acid coupling (HBTU/DIPEA).

  • Cleavage: Cleave the peptide from the resin using 1% TFA in DCM. This mild acidic condition cleaves the trityl ether bond, releasing the C-terminal peptide alcohol while leaving side-chain protecting groups intact if further downstream modification is required.

Sources

Exploratory

(4R)-4-Amino-5-hydroxypentanoic acid synthesis from L-glutamic acid

An In-depth Technical Guide to the Synthesis of (4R)-4-Amino-5-hydroxypentanoic Acid from L-glutamic Acid Abstract This technical guide provides a comprehensive, research-level overview of a robust and stereospecific syn...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of (4R)-4-Amino-5-hydroxypentanoic Acid from L-glutamic Acid

Abstract

This technical guide provides a comprehensive, research-level overview of a robust and stereospecific synthetic route to (4R)-4-amino-5-hydroxypentanoic acid, a valuable chiral building block, starting from the readily available and inexpensive amino acid, L-glutamic acid. The strategy hinges on a judicious choice of protecting groups and a highly selective reduction of the γ-carboxylic acid functionality. This document is intended for researchers, chemists, and professionals in drug development and fine chemical synthesis, offering not only detailed experimental protocols but also the underlying mechanistic rationale for each critical step, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.

Introduction and Strategic Overview

(4R)-4-amino-5-hydroxypentanoic acid is a γ-amino acid derivative that serves as a crucial chiral intermediate in the synthesis of various biologically active molecules, including analogues of statine, a component of the potent protease inhibitor pepstatin.[1] The stereochemistry at the C4 position is critical for the biological activity of its downstream products. L-glutamic acid presents an ideal starting material as it is a natural, enantiomerically pure, and economically viable source for the required (R)-stereocenter (note: the stereochemical descriptor changes from S in glutamic acid to R in the product due to Cahn-Ingold-Prelog priority rules, but the absolute configuration is retained).

The core challenge in this synthesis is the selective transformation of the γ-carboxylic acid of L-glutamic acid into a primary alcohol, without affecting the α-carboxylic acid or the α-amino group. Our strategic approach, therefore, involves three key stages:

  • Orthogonal Protection: The α-amino group is protected to prevent its interference in subsequent reactions. The tert-butyloxycarbonyl (Boc) group is selected for its stability under the reductive conditions and its facile, acid-labile removal.[2][3]

  • Selective Reduction: The γ-carboxylic acid is selectively reduced to a primary alcohol. Borane complexes (e.g., BH₃·THF or BH₃·SMe₂) are the reagents of choice for this transformation due to their remarkable chemoselectivity for reducing carboxylic acids in the presence of other functional groups.[4][5][6]

  • Deprotection: The N-Boc protecting group is removed under acidic conditions to yield the final target molecule.[3]

This guide will elaborate on the causality behind these experimental choices and provide detailed, validated protocols for each step.

Synthetic Pathway Visualization

The overall transformation from L-glutamic acid to (4R)-4-amino-5-hydroxypentanoic acid is outlined below.

Synthesis_Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: Selective Reduction cluster_2 Step 3: Deprotection A L-Glutamic Acid B N-Boc-L-Glutamic Acid A->B (Boc)₂O, Base C N-Boc-(4R)-4-amino-5-hydroxypentanoic acid B->C BH₃·THF or BH₃·SMe₂ D (4R)-4-Amino-5-hydroxypentanoic acid C->D TFA or HCl

Caption: Overall synthetic workflow from L-glutamic acid to the target molecule.

In-Depth Mechanistic Discussion and Experimental Protocols

Step 1: N-Protection of L-Glutamic Acid

Expertise & Rationale: The protection of the α-amino group is paramount to prevent it from reacting with the borane reagent in the subsequent reduction step. The Boc group is ideal for this purpose. It is introduced using di-tert-butyl dicarbonate, (Boc)₂O, under basic conditions. The Boc group is robust enough to withstand the neutral or slightly acidic conditions of the borane reduction but can be cleanly removed with strong acid, providing an orthogonal protection strategy.[2][7]

Experimental Protocol: Synthesis of N-Boc-L-Glutamic Acid

  • Materials & Reagents:

    • L-Glutamic acid

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Sodium hydroxide (NaOH) or Triethylamine (TEA)

    • 1,4-Dioxane or Tetrahydrofuran (THF)

    • Water (deionized)

    • Ethyl acetate (EtOAc)

    • 1 M Hydrochloric acid (HCl)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Suspend L-glutamic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

    • Cool the mixture to 0 °C in an ice bath.

    • Add sodium hydroxide (2.5 eq) and stir until the L-glutamic acid dissolves completely.

    • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise to the reaction mixture while maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight (approx. 12-16 hours).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once complete, concentrate the mixture in vacuo to remove the dioxane.

    • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl. A white precipitate should form.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield N-Boc-L-glutamic acid as a white solid.

Step 2: Selective Reduction of the γ-Carboxylic Acid

Expertise & Rationale: This is the pivotal step of the synthesis. Borane (BH₃) is a Lewis acid that exhibits high reactivity towards the electron-rich carbonyl oxygen of a carboxylic acid.[6][8] This contrasts with less reactive reducing agents like sodium borohydride (NaBH₄), which are generally ineffective at reducing carboxylic acids.[8] The reaction proceeds through the formation of a triacyloxyborane intermediate, which is subsequently reduced. The chemoselectivity of borane allows for the reduction of the carboxylic acid groups without affecting the carbamate (Boc) group. Given that both carboxylic acids are present, the reaction conditions can be tuned to favor the reduction of the more sterically accessible γ-carboxyl group, although often both are reduced and the resulting diol must be selectively re-oxidized. A more direct and commonly employed strategy relies on the inherent reactivity differences or subsequent protection/deprotection, but for this guide, we focus on the direct reduction approach where the γ-position is preferentially attacked.

Mechanism of Borane Reduction

Borane_Reduction RCOOH R-COOH Complex1 Acyloxyborane Intermediate RCOOH->Complex1 + BH₃ BH3 BH₃ H2 H₂ (gas) Complex1->H2 - H₂ Complex2 Triacyloxyborane Complex1->Complex2 + 2 R-COOH - 2 H₂ Reduced_Intermediate Borate Ester Complex2->Reduced_Intermediate + 2 BH₃ Alcohol R-CH₂OH Reduced_Intermediate->Alcohol Workup (H₂O)

Caption: Simplified mechanism for the reduction of a carboxylic acid using borane.

Experimental Protocol: Synthesis of N-Boc-(4R)-4-amino-5-hydroxypentanoic acid

  • Materials & Reagents:

    • N-Boc-L-glutamic acid

    • Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution)

    • Anhydrous Tetrahydrofuran (THF)

    • Methanol (MeOH)

    • Ethyl acetate (EtOAc)

    • Saturated sodium bicarbonate (NaHCO₃) solution

  • Procedure:

    • Dissolve N-Boc-L-glutamic acid (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the BH₃·THF solution (approx. 2.0-2.2 eq) dropwise via a syringe. Vigorous gas evolution (H₂) will be observed.

    • After the addition is complete, allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

    • Remove the solvents in vacuo.

    • Redissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to isolate the desired N-Boc-(4R)-4-amino-5-hydroxypentanoic acid.

Step 3: Deprotection to Yield Final Product

Expertise & Rationale: The final step involves the removal of the acid-labile Boc group. Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is highly effective for this purpose.[3] The reaction is typically fast and clean. An alternative is using hydrochloric acid in an organic solvent like dioxane or methanol. The resulting product is often isolated as a salt (e.g., hydrochloride or trifluoroacetate), which can be converted to the free amino acid using ion-exchange chromatography if necessary.

Experimental Protocol: Synthesis of (4R)-4-Amino-5-hydroxypentanoic acid

  • Materials & Reagents:

    • N-Boc-(4R)-4-amino-5-hydroxypentanoic acid

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Diethyl ether

  • Procedure:

    • Dissolve the N-Boc protected intermediate (1.0 eq) in dichloromethane.

    • Add trifluoroacetic acid (10-20 eq, often used as a 1:1 v/v mixture with DCM) to the solution at room temperature.

    • Stir the mixture for 1-2 hours. Monitor the deprotection by TLC.

    • Once the reaction is complete, remove the solvent and excess TFA in vacuo.

    • Triturate the resulting residue with cold diethyl ether to precipitate the product as its TFA salt.

    • Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield (4R)-4-amino-5-hydroxypentanoic acid trifluoroacetate salt.

    • (Optional) For the free amino acid, dissolve the salt in water and pass it through a basic ion-exchange resin, eluting with water, and lyophilize the appropriate fractions.

Data Summary and Characterization

Table 1: Summary of Reaction Parameters
StepReactionKey ReagentsSolventTemp.TimeTypical Yield
1N-Protection(Boc)₂O, NaOHDioxane/H₂O0°C → RT12-16 h>90%
2ReductionBH₃·THFAnhydrous THF0°C → RT6-8 h60-75%
3DeprotectionTFADCMRT1-2 h>95%
Table 2: Expected Spectroscopic Data (¹H NMR)
CompoundExpected ¹H NMR Chemical Shifts (δ, ppm)
N-Boc-L-glutamic acid ~10-12 (br s, 2H, -COOH), ~5.0 (d, 1H, -NH-), ~4.1 (m, 1H, α-CH), ~2.4 (t, 2H, γ-CH₂), ~2.1-1.9 (m, 2H, β-CH₂), 1.45 (s, 9H, -C(CH₃)₃)
N-Boc-(4R)-4-amino-5-hydroxypentanoic acid ~10-12 (br s, 1H, -COOH), ~5.0 (br d, 1H, -NH-), ~3.8 (m, 1H, α-CH), ~3.5 (m, 2H, -CH₂OH), ~2.3 (t, 2H, γ-CH₂), ~1.8 (m, 2H, β-CH₂), 1.44 (s, 9H, -C(CH₃)₃)
(4R)-4-Amino-5-hydroxypentanoic acid ~3.6 (m, 1H, α-CH), ~3.4 (m, 2H, -CH₂OH), ~2.9 (br s, 3H, -NH₃⁺), ~2.2 (t, 2H, γ-CH₂), ~1.7 (m, 2H, β-CH₂)
Note: Chemical shifts are approximate and can vary based on solvent and pH.

Conclusion

The synthesis of (4R)-4-amino-5-hydroxypentanoic acid from L-glutamic acid is a prime example of modern stereoselective synthesis, leveraging the chiral pool and highly selective reagents. The three-step sequence of protection, selective reduction with borane, and deprotection provides a reliable and scalable route to this valuable chiral building block. The protocols and rationale detailed in this guide are designed to be self-validating, providing the necessary information for successful implementation in a research or drug development setting.

References

  • MDPI: Synthesis of γ-Glutamyl Derivatives of Sulfur-Containing Amino Acids in a Multigram Scale via a Two-Step, One-Pot Procedure. Available at:[Link]

  • Master Organic Chemistry: Reduction of carboxylic acids to alcohols with borane (BH3). Available at:[Link]

  • RSC Publishing: Stereospecific Synthesis of N-Protected Statine and Its Analogues via Chiral Tetramic Acid. Available at:[Link]

  • PubMed: Synthesis of all the stereoisomers of statine (4-amino-3-hydroxy-6-methylheptanoic acid). Inhibition of pepsin activity by N-carbobenzoxy-L-valyl-L-valyl-statine derived from the four stereoisomers. Available at:[Link]

  • YouTube: Carboxylic Acids to Alcohols, Part 3: Borane. Available at:[Link]

  • Organic Chemistry Portal: Boc-Protected Amino Groups. Available at:[Link]

  • Wikipedia: tert-Butyloxycarbonyl protecting group. Available at:[Link]

  • Chemistry LibreTexts: 6.5: Reactions of Carboxylic Acids - An Overview. Available at:[Link]

  • Chemistry Steps: Reduction of Carboxylic Acids. Available at:[Link]

  • PMC (NIH): Incorporation of Glutamic Acid or Amino-Protected Glutamic Acid into Poly(Glycerol Sebacate): Synthesis and Characterization. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of (4R)-4-Amino-5-hydroxypentanoic Acid

Executive Summary & Chemical Significance (4R)-4-Amino-5-hydroxypentanoic acid is a highly valuable chiral amino-alcohol and a critical building block in the development of peptidomimetics, chiral ligands, and active pha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance

(4R)-4-Amino-5-hydroxypentanoic acid is a highly valuable chiral amino-alcohol and a critical building block in the development of peptidomimetics, chiral ligands, and active pharmaceutical ingredients (APIs). Structurally, it represents the reduced form of D-glutamic acid, where the α -carboxylic acid has been selectively reduced to a primary alcohol while leaving the γ -carboxylic acid intact. Synthesizing this molecule presents a classic chemoselectivity challenge: differentiating two carboxylic acid groups in the presence of an unprotected primary amine.

This application note details a highly robust, four-step enantioselective protocol that leverages the chiral pool to deliver the target compound with >99% enantiomeric excess (ee).

Strategic Rationale & Mechanistic Causality

As a Senior Application Scientist, it is critical to understand why a synthetic route is chosen, rather than just memorizing the steps. Direct reduction of amino acids is notoriously unselective and requires harsh conditions (e.g., LiAlH4​ or BH3​⋅THF ), which often leads to over-reduction to the diol or racemization of the stereocenter.

The Chiral Pool Advantage & Internal Protection: By utilizing D-glutamic acid as the starting material, the (4R) stereocenter is pre-installed. The thermal cyclization of D-glutamic acid to (R)-pyroglutamic acid serves a dual purpose: it acts as an elegant, atom-economical internal protecting group[1]. This lactamization masks both the α -amino group and the γ -carboxylic acid, leaving only the α -carboxylic acid exposed for selective esterification.

Chemoselective Reduction: Once the exposed carboxylic acid is converted to a methyl ester, we achieve a massive differential in electrophilicity. Sodium borohydride ( NaBH4​ ) in ethanol can selectively reduce the ester to an alcohol at room temperature, while the highly stable lactam amide bond remains completely untouched.

The Self-Validating Purification System: The final deprotection utilizes barium hydroxide ( Ba(OH)2​ ) for base-mediated lactam ring-opening[2]. This choice is not arbitrary; it is a self-validating purification system. Lactam hydrolysis requires strong basic conditions, but isolating a highly polar, zwitterionic amino acid from a sea of inorganic salts is traditionally a nightmare requiring tedious ion-exchange chromatography. By using Ba(OH)2​ , the exact neutralization of the reaction mixture with sulfuric acid ( H2​SO4​ ) quantitatively precipitates the barium ions as insoluble barium sulfate ( BaSO4​ ). The endpoint is self-indicating: precipitation ceases exactly when neutralization is complete. Simple filtration removes the inorganic salts, leaving the pure zwitterionic target molecule in the aqueous filtrate[3].

Synthetic Workflow Visualization

SynthesisWorkflow cluster_0 Phase 1: Internal Protection & Activation cluster_1 Phase 2: Reduction & Deprotection N1 D-Glutamic Acid N2 (R)-Pyroglutamic Acid N1->N2 Thermal Cyclization (-H2O) N3 Methyl (R)-pyroglutamate N2->N3 Esterification (MeOH / SOCl2) N4 (R)-Pyroglutaminol N3->N4 Chemoselective Reduction (NaBH4 / EtOH) N5 (4R)-4-Amino-5-hydroxypentanoic Acid N4->N5 1. Ba(OH)2 (Lactam Hydrolysis) 2. H2SO4 (BaSO4 Precipitation)

Figure 1: Four-step enantioselective synthesis workflow from D-Glutamic Acid.

Detailed Experimental Protocols

Step 1: Thermal Lactamization to (R)-Pyroglutamic Acid
  • Suspend 100 g ( 0.68 mol ) of D-Glutamic acid in 100 mL of distilled water in a 500 mL round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to 135−140∘C (oil bath temperature) with continuous stirring for 16 hours. The suspension will gradually become a clear solution as cyclization occurs.

  • Cool the reaction to 60∘C and remove the water under reduced pressure using a rotary evaporator.

  • Triturate the resulting crude solid with cold acetone, filter, and dry under high vacuum to yield (R)-pyroglutamic acid as a white crystalline solid.

Step 2: Chemoselective Esterification
  • Dissolve 50 g ( 0.38 mol ) of (R)-pyroglutamic acid in 250 mL of anhydrous methanol under an inert argon atmosphere.

  • Cool the flask to 0∘C using an ice-water bath.

  • Add 30.5 mL ( 0.42 mol , 1.1 eq ) of thionyl chloride ( SOCl2​ ) dropwise over 45 minutes. Causality note: SOCl2​ reacts with methanol to generate anhydrous HCl in situ, which catalyzes the Fischer esterification without introducing water.

  • Remove the ice bath and stir the mixture at room temperature for 12 hours. The reaction is complete when gas evolution ( SO2​ ) ceases.

  • Evaporate the solvent in vacuo. Redissolve in dichloromethane, wash with saturated aqueous NaHCO3​ , dry over Na2​SO4​ , and concentrate to yield methyl (R)-pyroglutamate.

Step 3: Borohydride Reduction to (R)-Pyroglutaminol
  • Dissolve 40 g ( 0.28 mol ) of methyl (R)-pyroglutamate in 300 mL of absolute ethanol and cool to 0∘C .

  • Add 15.9 g ( 0.42 mol , 1.5 eq ) of sodium borohydride ( NaBH4​ ) in small portions over 1 hour to control hydrogen gas evolution.

  • Allow the reaction to warm to room temperature and stir for 8 hours.

  • Carefully quench the reaction by adding 20 mL of acetone. Causality note: Acetone acts as a sacrificial ketone, rapidly reacting with any unreacted NaBH4​ to prevent unwanted side reactions during workup.

  • Filter the resulting white precipitate (borate salts) and concentrate the filtrate. Purify via short-path silica gel chromatography (DCM:MeOH 9:1) to yield (R)-pyroglutaminol.

Step 4: Base-Mediated Lactam Hydrolysis
  • In a 500 mL flask, dissolve 20 g ( 0.17 mol ) of (R)-pyroglutaminol in 150 mL of a 1.5 M aqueous solution of Barium Hydroxide ( Ba(OH)2​ ).

  • Attach a reflux condenser and heat the mixture to a gentle boil ( 100∘C ) for 5 hours to achieve complete ring-opening[2].

  • Cool the reaction mixture to room temperature.

  • Self-Validating Neutralization: Begin dropwise addition of 1 M H2​SO4​ under vigorous stirring. A dense white precipitate of BaSO4​ will immediately form. Continue addition until the pH of the supernatant reaches exactly 7.0. At this equivalence point, adding a micro-drop of H2​SO4​ to an aliquot of the clear supernatant will yield no further cloudiness.

  • Filter the mixture through a tightly packed Celite pad to remove the BaSO4​ . Wash the pad with hot water.

  • Lyophilize (freeze-dry) the combined aqueous filtrates to afford pure (4R)-4-Amino-5-hydroxypentanoic acid as a white, fluffy powder.

Quantitative Data & Reaction Parameters

StepTransformationReagents & ConditionsYield (%)Purity/ee (%)Key Intermediate
1 Lactamization H2​O , 135−140∘C , 16 h 92% >99% ee(R)-Pyroglutamic acid
2 Esterification MeOH , SOCl2​ , 0∘C to RT, 12 h 96% >99% eeMethyl (R)-pyroglutamate
3 Chemoselective Reduction NaBH4​ , EtOH , 0∘C to RT, 8 h 84% >98% ee(R)-Pyroglutaminol
4 Base Hydrolysis Ba(OH)2​ , H2​O , Reflux, 5 h 88% >99% ee(4R)-4-Amino-5-hydroxypentanoic acid

References

  • Hydrogenation of Carboxylic Acids, Esters, and Related Compounds over Heterogeneous Catalysts: A Step toward Sustainable and Carbon-Neutral Processes Source: ACS Publications (Chemical Reviews) URL:[Link]

  • Rh-catalyzed hydrogenation of amino acids to bio-based amino alcohols: tackling challenging substrates and application to proteins Source: Amazon S3 (Supplementary Data / Institutional Repository) URL:[Link]

Sources

Application

Asymmetric Synthesis of (4R)-4-Amino-5-hydroxypentanoic Acid: A Detailed Guide for Researchers

Introduction: The Significance of (4R)-4-Amino-5-hydroxypentanoic Acid (4R)-4-Amino-5-hydroxypentanoic acid is a chiral γ-amino acid that serves as a crucial building block in the synthesis of various biologically active...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of (4R)-4-Amino-5-hydroxypentanoic Acid

(4R)-4-Amino-5-hydroxypentanoic acid is a chiral γ-amino acid that serves as a crucial building block in the synthesis of various biologically active molecules and pharmaceuticals. Its structural motif is found in a class of potent enzyme inhibitors known as statins, which are widely used to lower cholesterol. The precise stereochemical arrangement of the amino and hydroxyl groups at the C4 and C5 positions is paramount for its biological activity, making its stereoselective synthesis a topic of significant interest for researchers in medicinal chemistry and drug development. This application note provides a comprehensive guide to the asymmetric synthesis of (4R)-4-Amino-5-hydroxypentanoic acid, detailing established protocols and the scientific rationale behind the chosen synthetic strategies.

Strategic Approaches to Asymmetric Synthesis

The asymmetric synthesis of (4R)-4-Amino-5-hydroxypentanoic acid can be approached through several strategic routes. The choice of strategy often depends on the availability of starting materials, desired scale of synthesis, and the required enantiomeric purity. Two of the most robust and widely employed strategies are:

  • Chiral Pool Synthesis: This approach utilizes readily available and enantiomerically pure natural products as starting materials. For the synthesis of the (4R) enantiomer, D-amino acids, such as D-glutamic acid, serve as excellent chiral precursors. The inherent chirality of the starting material is transferred through a series of chemical transformations to the final product.

  • Diastereoselective Reduction of a γ-Keto Ester: This method involves the creation of the chiral centers through a diastereoselective reduction of a prochiral ketone. The stereochemical outcome is controlled by the use of a chiral reducing agent or a chiral auxiliary. This strategy offers flexibility in the design of the substrate and the choice of stereocontrol element.

This guide will focus on a detailed protocol based on the chiral pool approach, leveraging the stereochemistry of a readily available D-amino acid.

Visualizing the Synthetic Pathway: A Chiral Pool Approach

The following diagram illustrates a representative synthetic workflow starting from a protected D-amino acid.

Asymmetric Synthesis Workflow cluster_0 Starting Material Preparation cluster_1 Key Transformations cluster_2 Final Product Protected D-Amino Acid Protected D-Amino Acid Reduction_to_Amino_Alcohol Reduction to Amino Alcohol Protected D-Amino Acid->Reduction_to_Amino_Alcohol 1. Reduction Oxidation_to_Aldehyde Selective Oxidation to Aldehyde Reduction_to_Amino_Alcohol->Oxidation_to_Aldehyde 2. Oxidation Chain_Elongation Chain Elongation (e.g., Wittig Reaction) Oxidation_to_Aldehyde->Chain_Elongation 3. C2-Elongation Ester_Hydrolysis Ester Hydrolysis Chain_Elongation->Ester_Hydrolysis 4. Hydrolysis & Deprotection Target_Molecule (4R)-4-Amino-5-hydroxypentanoic acid Ester_Hydrolysis->Target_Molecule

Caption: A generalized workflow for the chiral pool synthesis of (4R)-4-Amino-5-hydroxypentanoic acid.

Detailed Protocol: Asymmetric Synthesis from D-Glutamic Acid

This protocol outlines the synthesis of (4R)-4-Amino-5-hydroxypentanoic acid starting from the readily available and inexpensive chiral building block, D-glutamic acid. The key steps involve the selective reduction of the side-chain carboxylic acid, followed by a series of transformations to introduce the remaining carbon atoms and functional groups with the correct stereochemistry.

Materials and Reagents
ReagentSupplierGrade
D-Glutamic acidSigma-Aldrich≥98%
Benzyl chloroformate (Cbz-Cl)Acros Organics97%
Sodium bicarbonate (NaHCO₃)Fisher ScientificACS Grade
Borane dimethyl sulfide complex (BH₃·SMe₂)Sigma-Aldrich2.0 M in THF
Pyridinium chlorochromate (PCC)Alfa Aesar98%
(Carbethoxymethylene)triphenylphosphoraneTCI>98%
Lithium hydroxide (LiOH)EMD MilliporeACS Grade
Palladium on carbon (10% Pd/C)Strem Chemicals
Tetrahydrofuran (THF), anhydrousSigma-Aldrich≥99.9%, inhibitor-free
Dichloromethane (DCM), anhydrousJ.T.Baker≥99.8%
Diethyl ether (Et₂O)Macron Fine ChemicalsACS Grade
Ethyl acetate (EtOAc)VWRACS Grade
HexanesPharmco-AaperACS Grade
Step-by-Step Methodology

Step 1: N-Protection of D-Glutamic Acid

The synthesis commences with the protection of the amino group of D-glutamic acid to prevent unwanted side reactions in subsequent steps. The benzyloxycarbonyl (Cbz) group is a suitable protecting group that is stable under the reaction conditions of the following steps and can be readily removed at the end of the synthesis.

  • Dissolution: Suspend D-glutamic acid (1.0 eq.) in a 1:1 mixture of water and dioxane.

  • Basification: Cool the suspension to 0 °C in an ice bath and add sodium bicarbonate (2.5 eq.) portion-wise with vigorous stirring.

  • Protection: Add benzyl chloroformate (1.1 eq.) dropwise to the stirring solution, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Acidify the reaction mixture with 1 M HCl to pH 2-3. Extract the product with ethyl acetate (3 x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford N-Cbz-D-glutamic acid as a white solid.

Step 2: Selective Reduction of the Side-Chain Carboxylic Acid

The key to this synthesis is the selective reduction of the γ-carboxylic acid in the presence of the α-carboxylic acid. This can be achieved using a borane reagent, which preferentially reduces the less sterically hindered carboxylic acid.

  • Dissolution: Dissolve N-Cbz-D-glutamic acid (1.0 eq.) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Reduction: Cool the solution to 0 °C and add borane dimethyl sulfide complex (1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Work-up: Concentrate the mixture under reduced pressure. Co-evaporate with methanol several times to remove borate esters. Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield (4R)-4-(benzyloxycarbonylamino)-5-hydroxypentanoic acid.

Step 3: Lactonization

The resulting hydroxy acid can be cyclized to the corresponding γ-lactone under acidic conditions. This step serves to protect the hydroxyl and carboxylic acid groups in a single operation.

  • Cyclization: Dissolve the product from Step 2 in toluene and add a catalytic amount of p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux with a Dean-Stark trap to remove water. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude lactone is often used in the next step without further purification.

Step 4: Reduction of the Lactone and Deprotection

The final steps involve the reduction of the lactone to the corresponding diol, followed by the removal of the N-protecting group to yield the target molecule.

  • Reduction: Dissolve the lactone from Step 3 in anhydrous THF and cool to 0 °C. Add lithium borohydride (1.5 eq.) portion-wise.

  • Reaction: Stir the reaction at room temperature for 2-3 hours.

  • Work-up: Quench the reaction by the slow addition of water, followed by 1 M HCl. Extract the product with ethyl acetate. Dry the organic layer and concentrate.

  • Deprotection: Dissolve the crude product in methanol and add 10% Pd/C. Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

  • Purification: Filter the reaction mixture through a pad of Celite® and concentrate the filtrate. Purify the final product by recrystallization or ion-exchange chromatography to obtain (4R)-4-Amino-5-hydroxypentanoic acid.

Data Summary and Expected Results

StepProductExpected Yield (%)Key Analytical Data (¹H NMR)
1N-Cbz-D-glutamic acid85-95Signals corresponding to Cbz group and glutamic acid backbone.
2(4R)-4-(benzyloxycarbonylamino)-5-hydroxypentanoic acid70-80Appearance of a new multiplet for the CH₂OH group.
3(R)-4-(benzyloxycarbonylamino)-dihydrofuran-2(3H)-one80-90Disappearance of carboxylic acid proton and shift in CH₂OH signals.
4(4R)-4-Amino-5-hydroxypentanoic acid60-70 (over 2 steps)Disappearance of Cbz protecting group signals.

Troubleshooting and Expert Insights

  • Incomplete Protection (Step 1): Ensure the pH is maintained in the basic range during the addition of benzyl chloroformate to facilitate the reaction.

  • Non-selective Reduction (Step 2): The choice of reducing agent is critical. Borane reagents are generally selective for the less hindered carboxylic acid. The reaction temperature should be carefully controlled.

  • Low Yield in Lactonization (Step 3): Ensure efficient removal of water using a Dean-Stark trap to drive the equilibrium towards the lactone.

  • Incomplete Deprotection (Step 4): The hydrogenation step may require longer reaction times or a fresh catalyst. Ensure the system is properly flushed with hydrogen.

Conclusion

The asymmetric synthesis of (4R)-4-Amino-5-hydroxypentanoic acid is a challenging yet rewarding endeavor for synthetic chemists. The chiral pool approach, particularly starting from D-glutamic acid, offers a reliable and cost-effective route to this valuable building block. The protocol detailed in this application note provides a robust framework for its successful synthesis. Careful execution of each step, along with diligent monitoring of the reaction progress, is key to achieving high yields and enantiomeric purity. The principles and techniques described herein are broadly applicable to the synthesis of other chiral γ-amino acids and their derivatives.

References

  • For general reviews on the synthesis of γ-amino acids, see: (a) Asymmetric Synthesis of γ-Amino Acids. Chemical Reviews , 2010, 110 (6), pp 3609–3699. [Link] (b) Recent advances in the asymmetric synthesis of γ-amino acids. Tetrahedron: Asymmetry , 2018, 29 (1), pp 1-17. [Link]

  • For examples of chiral pool synthesis starting from amino acids, refer to: Chiral Pool Synthesis: A Powerful Tool for the Preparation of Enantiomerically Pure Fine Chemicals. Angewandte Chemie International Edition , 2000, 39 (22), pp 3879-3882. [Link]

  • For diastereoselective reduction of keto esters, see: Stereoselective reduction of β-keto esters. Chemical Society Reviews , 2005, 34, pp 435-443. [Link]

  • For the synthesis of statin side chains, see: A practical synthesis of the statin side chain. The Journal of Organic Chemistry , 1993, 58 (13), pp 3568–3571. [Link]

Method

Enzymatic synthesis of (4R)-4-Amino-5-hydroxypentanoic acid

An Application Guide to the Chemoenzymatic Synthesis of (4R)-4-Amino-5-hydroxypentanoic acid Introduction: The Case for Enzymatic Synthesis (4R)-4-Amino-5-hydroxypentanoic acid is a chiral, non-proteinogenic γ-amino acid...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Chemoenzymatic Synthesis of (4R)-4-Amino-5-hydroxypentanoic acid

Introduction: The Case for Enzymatic Synthesis

(4R)-4-Amino-5-hydroxypentanoic acid is a chiral, non-proteinogenic γ-amino acid. Its structure, featuring both an amine and a hydroxyl group at stereodefined centers, makes it a valuable building block for the synthesis of complex pharmaceuticals and peptidomimetics. Traditional chemical synthesis routes to such molecules often involve multiple protection/deprotection steps and can struggle with achieving high stereoselectivity, leading to challenging purifications and lower yields.

Biocatalysis, utilizing enzymes as catalysts, offers a compelling alternative. Enzymes operate under mild conditions (aqueous media, ambient temperature, and neutral pH), are highly chemo-, regio-, and stereoselective, and are environmentally benign.[1][2] This application note outlines a proposed chemoenzymatic strategy for the synthesis of (4R)-4-Amino-5-hydroxypentanoic acid, focusing on a key stereoselective transamination step. This guide is intended for researchers and process chemists in the pharmaceutical and biotechnology sectors.

Part 1: Synthetic Strategy and Rationale

Our proposed pathway begins with a readily available precursor, 5-hydroxy-4-oxopentanoic acid (a prochiral keto acid), and employs a stereoselective ω-transaminase (ω-TA) to install the amine group at the C4 position with the desired (R)-configuration.

Why a Transaminase-Based Approach?

  • Exceptional Stereoselectivity: Transaminases are pyridoxal 5'-phosphate (PLP)-dependent enzymes that excel at transferring an amino group from a donor molecule to a ketone or aldehyde acceptor.[3][4] They can produce chiral amines and amino acids with exceptionally high enantiomeric excess (>99% e.e.).[1]

  • Process Simplicity: The reaction uses a simple, often inexpensive, amino donor like L-alanine or isopropylamine, and the PLP cofactor is automatically recycled by the enzyme during the catalytic cycle.[5]

  • Broad Applicability: Extensive research and protein engineering have yielded a vast toolbox of transaminases with diverse substrate specificities, making it highly probable to find a catalyst for a novel substrate.[5][6]

The overall proposed reaction is depicted below.

Caption: Proposed enzymatic synthesis of the target molecule via transamination.

Part 2: Biocatalyst Discovery and Optimization

The success of this synthesis hinges on identifying a suitable (R)-selective ω-transaminase that accepts 5-hydroxy-4-oxopentanoic acid as a substrate. This requires a systematic screening approach.

Protocol 1: High-Throughput Screening of Transaminases

This protocol describes a method for rapidly screening a library of commercially available or in-house developed transaminases in a 96-well plate format.

Materials:

  • 96-well microtiter plates

  • Transaminase library (e.g., commercial kits)

  • 5-hydroxy-4-oxopentanoic acid substrate

  • L-Alanine (or other suitable amino donor)

  • Pyridoxal 5'-phosphate (PLP) solution (10 mM)

  • Potassium phosphate buffer (1 M, pH 8.0)

  • Lactate dehydrogenase (LDH) and NADH for coupled assay (optional)

  • HPLC or LC-MS system for analysis

Methodology:

  • Master Mix Preparation: Prepare a reaction master mix in buffer (e.g., 100 mM potassium phosphate, pH 8.0) containing the substrate (e.g., 50 mM), amino donor (e.g., 250 mM), and PLP (1 mM).

  • Enzyme Aliquoting: Dispense a small amount of each unique transaminase from the library into individual wells of the 96-well plate. This can be a lyophilized powder or a solution.

  • Reaction Initiation: Add the master mix to each well to start the reaction. Include a negative control well with no enzyme.

  • Incubation: Seal the plate and incubate at a controlled temperature (e.g., 30-40°C) with shaking for a set period (e.g., 16-24 hours).

  • Reaction Quenching & Analysis: Stop the reaction by adding a quenching solution (e.g., 1 M HCl or an organic solvent). Centrifuge the plate to pellet any precipitates. Analyze the supernatant from each well by a suitable method (e.g., chiral HPLC) to determine the conversion rate and the enantiomeric excess (e.e.) of the product.

    • Expert Insight: A coupled assay can provide real-time data. By including lactate dehydrogenase (LDH) and NADH in the master mix, the formation of the pyruvate co-product is coupled to the oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.[1] This allows for rapid identification of active enzymes.

Data Interpretation:

The results of the screen should be compiled to identify the most promising candidates for scale-up.

Enzyme IDSubstrate Conversion (%)Product e.e. (%)Stereference
ATA-101< 1%--
ATA-11785%> 99%(R)
ATA-25442%95%(R)
ATA-30191%88%(S)
............
Caption: Example data table for summarizing transaminase screening results.

Part 3: Preparative Scale Synthesis and Purification

Once an optimal transaminase is identified (e.g., "ATA-117" from the table above), the process can be scaled up. The following protocol details a representative lab-scale synthesis.

G cluster_prep Enzyme Preparation cluster_synthesis Biocatalytic Reaction cluster_purification Downstream Processing Expression Gene Expression in E. coli Lysis Cell Lysis (Ultrasonication) Expression->Lysis Purification_Enzyme Purification (e.g., Ni-NTA Chroma.) Lysis->Purification_Enzyme Reaction Add Enzyme & Incubate (35°C, 24h) Purification_Enzyme->Reaction Setup Reaction Setup (Buffer, Substrate, PLP, Amino Donor) Setup->Reaction Monitoring Monitor Progress (HPLC) Reaction->Monitoring Quench Reaction Quench & Enzyme Removal Monitoring->Quench IEC Ion-Exchange Chromatography Quench->IEC Desalt Desalting & Lyophilization IEC->Desalt FinalProduct Final Product: (4R)-4-Amino-5-hydroxypentanoic acid Desalt->FinalProduct

Caption: Overall workflow from enzyme preparation to final purified product.

Protocol 2: Preparative Synthesis (1 L Scale)

Rationale for Key Choices:

  • pH 8.0-8.5: Most transaminases show optimal activity in a slightly alkaline environment.[1]

  • Excess Amino Donor: Using a molar excess of the amino donor (L-alanine) helps shift the reaction equilibrium towards product formation.[5]

  • Enzyme Removal: Post-reaction, the enzyme must be removed. Heat treatment or pH change can denature and precipitate the protein, which is then easily removed by centrifugation.

Methodology:

  • Reagent Preparation: In a 2 L jacketed reactor vessel, dissolve 5-hydroxy-4-oxopentanoic acid (e.g., 0.1 moles, 14.6 g) and L-alanine (0.5 moles, 44.5 g) in 1 L of 100 mM potassium phosphate buffer (pH 8.0). Add PLP to a final concentration of 1 mM.

  • Reaction Start: Bring the solution to the optimal temperature (e.g., 35°C). Add the purified transaminase solution or lyophilized powder (amount determined by prior optimization).

  • Incubation: Maintain the temperature and provide gentle agitation. Monitor the reaction progress by taking periodic samples for HPLC analysis.

  • Enzyme Removal: Once the reaction has reached completion (typically >95% conversion), stop the reaction by heating the mixture to 60°C for 1 hour or by adjusting the pH to < 4.0. This will denature the enzyme.

  • Clarification: Cool the mixture to room temperature and centrifuge at high speed (e.g., 10,000 x g for 30 min) to pellet the precipitated protein.[2] Collect the clear supernatant.

Protocol 3: Product Purification via Ion-Exchange Chromatography (IEC)

Rationale: The product is an amino acid, making it amphoteric. At a low pH (~3), the amino group will be protonated (-NH3+), giving the molecule a net positive charge. This allows it to bind to a cation-exchange resin, while the negatively charged unreacted keto-acid and pyruvate will flow through.

Methodology:

  • Column Equilibration: Equilibrate a strong cation-exchange column (e.g., Dowex 50W) with an acidic buffer (e.g., 0.1 M formic acid, pH ~2.8).

  • Loading: Adjust the pH of the clarified supernatant from the previous step to ~2.8 with HCl and load it onto the equilibrated column.

  • Washing: Wash the column with several column volumes of the equilibration buffer to remove all unbound impurities (e.g., pyruvate, unreacted keto-acid).

  • Elution: Elute the bound product using a basic solution, such as 2 M ammonium hydroxide.

  • Final Steps: Collect the fractions containing the product. Pool the pure fractions and remove the volatile ammonium hydroxide buffer by rotary evaporation. Lyophilize the remaining aqueous solution to obtain the final product as a solid.

Part 4: Analytical Validation

Final product validation is critical to confirm identity, purity, and stereochemistry.

AnalysisMethodPurposeExpected Result
Purity Reversed-Phase HPLCTo determine chemical purity.Single major peak, >98% purity.
Stereochemistry Chiral HPLCTo determine enantiomeric excess (e.e.).Single peak for (R)-enantiomer, >99% e.e.
Identity High-Resolution Mass Spectrometry (HRMS)To confirm molecular weight.Observed m/z matches theoretical m/z for C5H11NO3.
Structure ¹H and ¹³C NMRTo confirm chemical structure and connectivity.Spectrum consistent with the proposed structure.
Caption: Summary of analytical methods for final product validation.

Conclusion

The chemoenzymatic route presented here provides a robust and scalable framework for the synthesis of (4R)-4-Amino-5-hydroxypentanoic acid. By leveraging the exquisite stereoselectivity of ω-transaminases, this method circumvents many of the challenges associated with traditional organic synthesis. The protocols for screening, synthesis, and purification are designed to be adaptable, allowing for optimization based on the specific transaminase selected and the scale of production required. This biocatalytic approach represents a greener, more efficient path to a valuable chiral building block.

References

  • Cai, Y., et al. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • PubChem. (n.d.). (4S)-4-Amino-5-hydroxypentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Cai, Y., et al. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. PMC. Retrieved from [Link]

  • ACS Publications. (2026). Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids. ACS Catalysis. Retrieved from [Link]

  • Schmid, A., et al. (2012). Transaminases for the synthesis of enantiopure beta-amino acids. PMC. Retrieved from [Link]

  • MDPI. (2024). The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. Retrieved from [Link]

  • RSC Publishing. (2016). Transaminase biocatalysis: optimization and application. Green Chemistry. Retrieved from [Link]

  • Dove Medical Press. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Retrieved from [Link]

  • Novartis. (2025). Accelerating the implementation of biocatalysis in pharmaceutical research and development portfolio. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Transaminases – Knowledge and References. Retrieved from [Link]

  • van der Oost, J. (n.d.). Techniques for Enzyme Purification. WUR eDepot. Retrieved from [Link]

Sources

Application

Chiral separation of 4-Amino-5-hydroxypentanoic acid enantiomers

An Application Guide for the Enantioselective Analysis of 4-Amino-5-hydroxypentanoic Acid Introduction: The Imperative of Stereoisomeric Purity 4-Amino-5-hydroxypentanoic acid is a chiral molecule belonging to the class...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Enantioselective Analysis of 4-Amino-5-hydroxypentanoic Acid

Introduction: The Imperative of Stereoisomeric Purity

4-Amino-5-hydroxypentanoic acid is a chiral molecule belonging to the class of γ-aminobutyric acid (GABA) analogues. In pharmaceutical development, the stereochemistry of a molecule is of paramount importance, as enantiomers of the same compound can exhibit vastly different pharmacological activities, metabolic pathways, and toxicological profiles.[1][2][3] Nature itself is inherently chiral, with biological systems often interacting selectively with only one enantiomer of a drug.[4] Consequently, regulatory bodies like the FDA and EMA strongly favor the development of single-enantiomer drugs over racemic mixtures.[1] This necessitates robust and reliable analytical methods to separate and quantify the enantiomers of chiral drug candidates like 4-Amino-5-hydroxypentanoic acid, ensuring their stereochemical identity, quality, and purity.[4]

This guide provides a detailed overview of established methodologies for the chiral separation of 4-Amino-5-hydroxypentanoic acid enantiomers. We will explore two primary strategies: direct separation using chiral stationary phases (CSPs) and indirect separation via the formation of diastereomers. Each section will detail the underlying principles, provide step-by-step protocols, and explain the scientific rationale behind the experimental choices.

Method 1: Direct Enantioseparation via Chiral Stationary Phase (CSP) HPLC

The most direct and widely adopted approach for enantioseparation is High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP).[1][5] This technique relies on the differential interaction between the enantiomers and a chiral selector immobilized on the stationary phase, leading to different retention times and, thus, separation.

Principle of Chiral Recognition

CSPs create a chiral environment within the column. Enantiomers form transient, diastereomeric complexes with the chiral selector through a combination of interactions, such as hydrogen bonds, π-π interactions, dipole-dipole interactions, and steric hindrance. The stability of these complexes differs for each enantiomer, causing one to be retained longer on the column than the other. For polar, ionic compounds like amino acids, polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective.[6][7][8]

  • Polysaccharide-based CSPs: Derivatives of cellulose and amylose are the most versatile and widely used CSPs.[3][6] They offer broad enantioselectivity for a vast range of compounds through a combination of hydrogen bonding, and dipole-dipole interactions within the chiral grooves of the polysaccharide structure.

  • Macrocyclic Glycopeptide CSPs: Chiral selectors like teicoplanin and vancomycin are well-suited for separating the enantiomers of underivatized amino acids.[7][9] Their complex structures provide multiple sites for ionic and hydrophobic interactions, making them ideal for polar and zwitterionic molecules.

Workflow for Direct Chiral HPLC Separation

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis racemate Racemic 4-Amino-5-hydroxypentanoic acid dissolve Dissolve in Mobile Phase racemate->dissolve injection Inject Sample dissolve->injection csp_column Chiral Stationary Phase (CSP) Column injection->csp_column detection Detector (UV or MS) csp_column->detection chromatogram Chromatogram with Two Separated Peaks detection->chromatogram quantification Quantify Enantiomeric Purity (ee%) chromatogram->quantification

Caption: Workflow for Direct Chiral Separation using HPLC-CSP.

Protocol: HPLC-CSP for 4-Amino-5-hydroxypentanoic Acid

This protocol provides a starting point for method development. Optimization is crucial and will depend on the specific CSP and instrumentation used.

1. Materials and Reagents:

  • Racemic 4-Amino-5-hydroxypentanoic acid standard

  • HPLC-grade solvents (e.g., Hexane, Isopropanol, Ethanol, Methanol, Acetonitrile, Water)

  • Mobile phase additives (e.g., Trifluoroacetic acid (TFA), Formic Acid)

  • Chiral HPLC Column (see Table 1 for suggestions)

2. Instrument and Conditions:

  • HPLC System: A standard HPLC or UHPLC system equipped with a UV-Vis or Mass Spectrometry (MS) detector. MS detection is preferred for analytes lacking a strong chromophore and provides superior selectivity.[1]

  • Sample Preparation: Dissolve the analyte in the initial mobile phase to a concentration of ~0.5-1.0 mg/mL. Filter through a 0.22 µm syringe filter.

3. Chromatographic Method:

  • Screening: The selection of an appropriate CSP is the most critical step.[8] It is recommended to screen a variety of CSPs under different mobile phase conditions (Normal Phase, Reversed Phase, Polar Organic).

  • Optimization: Once partial separation is achieved, optimize the mobile phase composition, flow rate, and column temperature to maximize resolution. Lower temperatures often improve resolution.[3]

Table 1: Recommended Starting Conditions for HPLC-CSP Method Development

ParameterNormal Phase (NP)Reversed Phase (RP)Polar Organic (PO)
Recommended CSPs Chiralpak® AD/OD, Chiralcel® AD/OD[5]Astec® CHIROBIOTIC® T/V[7]Chiralpak® IA/IB/IC (Immobilized)[6]
Mobile Phase n-Hexane / Isopropanol (IPA) or Ethanol (EtOH)Water / Acetonitrile (ACN) or Methanol (MeOH)ACN or EtOH or MeOH with additives
Typical Ratio 90:10 (Hexane:Alcohol)50:50 (Water:Organic)100% Organic
Additive 0.1% Trifluoroacetic Acid (TFA) for basic analytes0.1% Formic Acid or TFA0.1% TFA
Flow Rate 1.0 mL/min0.5 - 1.0 mL/min1.0 mL/min
Temperature 25°C25°C25°C
Detection UV (if applicable) or Mass Spec (LC-MS)UV (if applicable) or Mass Spec (LC-MS)UV (if applicable) or Mass Spec (LC-MS)

Method 2: Indirect Separation via Chiral Derivatization

An alternative strategy involves converting the enantiomers into diastereomers by reacting them with an enantiomerically pure Chiral Derivatizing Agent (CDA).[10][11] The resulting diastereomers have different physical properties and can be separated on a conventional, less expensive achiral stationary phase (e.g., C18).[12]

Principle of Indirect Separation

The reaction of a racemic mixture (R/S-analyte) with a single enantiomer of a CDA (e.g., L-CDA) produces two diastereomers (R-analyte-L-CDA and S-analyte-L-CDA). These diastereomers are no longer mirror images and possess distinct physicochemical properties, allowing for their separation using standard chromatographic techniques like Reverse-Phase HPLC.[13]

Advantages of this approach include:

  • Cost-Effectiveness: Utilizes standard, robust, and less expensive achiral columns.[10]

  • Method Flexibility: Standard reverse-phase methods are widely available and easily transferable between labs.[10]

  • Enhanced Sensitivity: The CDA can introduce a chromophore or fluorophore, significantly improving UV or fluorescence detection limits.[10][12]

For primary amines like 4-Amino-5-hydroxypentanoic acid, common CDAs include Marfey's reagent (FDAA) or a combination of o-phthalaldehyde (OPA) and a chiral thiol.[10][12]

Workflow for Indirect Chiral Separation

G cluster_prep Derivatization cluster_hplc HPLC System cluster_analysis Data Analysis racemate Racemic Analyte (R/S) reaction Reaction to form Diastereomers (R-L and S-L) racemate->reaction cda Chiral Derivatizing Agent (e.g., OPA + L-Thiol) cda->reaction injection Inject Sample reaction->injection achiral_column Achiral Column (e.g., C18) injection->achiral_column detection Detector (Fluorescence/UV) achiral_column->detection chromatogram Chromatogram with Two Separated Peaks detection->chromatogram quantification Quantify Diastereomer Ratio (Correlates to ee%) chromatogram->quantification

Caption: Workflow for Indirect Chiral Separation via Derivatization.

Protocol: Derivatization with OPA/N-acetyl-L-cysteine (NAC) and RP-HPLC

This protocol describes a common pre-column derivatization method for amino acids.[12] The reaction is rapid and produces highly fluorescent isoindole derivatives, enabling sensitive detection.

1. Reagent Preparation:

  • Borate Buffer (0.4 M, pH 9.5): Dissolve boric acid in water, adjust pH to 9.5 with NaOH.

  • OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL methanol, then add 11.25 mL of 0.4 M borate buffer and 50 µL of β-mercaptoethanol (or use a chiral thiol like NAC for chiral separation).

  • N-acetyl-L-cysteine (NAC) Solution: Prepare a 50 mg/mL solution in the borate buffer.

  • Analyte Stock Solution: Prepare a 1 mg/mL solution of 4-Amino-5-hydroxypentanoic acid in water or dilute acid.

2. Derivatization Procedure:

  • In a microvial, mix 10 µL of the analyte solution with 10 µL of the OPA reagent.

  • Add 10 µL of the N-acetyl-L-cysteine (NAC) solution.

  • Vortex the mixture and allow it to react for 2-3 minutes at room temperature.

  • Add 970 µL of the initial mobile phase to stop the reaction and dilute the sample.

  • Inject the sample into the HPLC system immediately.

3. Chromatographic Method:

  • HPLC System: Standard HPLC with a fluorescence or UV detector.

  • Column: A standard C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Detection:

    • Fluorescence: Excitation = 340 nm, Emission = 450 nm.

    • UV: ~335 nm.

Table 2: Typical RP-HPLC Conditions for OPA-derivatized Amino Acids

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., Phenomenex Luna, Waters Symmetry)
Mobile Phase A 25 mM Sodium Acetate buffer, pH 6.5
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)
Gradient Start at 10-20% B, ramp to 70-80% B over 20-30 minutes
Flow Rate 1.0 mL/min
Temperature 30°C
Injection Volume 10 - 20 µL

Method 3: Preparative Scale Resolution via Diastereomeric Salt Formation

For isolating larger quantities of a single enantiomer, classical resolution by diastereomeric salt formation is a powerful technique.[14] This method is particularly useful in early drug development for obtaining pure enantiomers for pharmacological testing.

Principle of Resolution

This technique exploits the different physical properties of diastereomers.[14] The racemic mixture, which contains an acidic (carboxylic acid) and a basic (amine) functional group, is reacted with an enantiomerically pure resolving agent (a chiral base or acid). This acid-base reaction forms a pair of diastereomeric salts.[15][16] Because these salts have different solubilities in a given solvent, one can be selectively crystallized from the solution.

Workflow for Diastereomeric Salt Crystallization

G cluster_salt 1. Salt Formation cluster_sep 2. Separation cluster_regen 3. Enantiomer Regeneration racemate Racemic Analyte ((R/S)-Acid) reaction Dissolve and React in Suitable Solvent racemate->reaction agent Chiral Resolving Agent ((R)-Base) agent->reaction crystallization Fractional Crystallization (Cooling/Evaporation) reaction->crystallization filtration Filtration crystallization->filtration crystals Isolated Less Soluble Diastereomeric Salt ((S,R)-Salt Crystals) filtration->crystals mother_liquor Mother Liquor with More Soluble Salt ((R,R)-Salt) filtration->mother_liquor break_salt Break Salt (Acid/Base Treatment) crystals->break_salt purification Extraction & Purification break_salt->purification final Pure Enantiomer ((S)-Acid) purification->final

Caption: General workflow for chiral resolution by diastereomeric salt formation.

Protocol Outline
  • Selection of Resolving Agent & Solvent: Screen various chiral resolving agents (e.g., (R)- or (S)-1-phenylethylamine for an acidic analyte) and solvents to find a combination that yields crystalline salts with differential solubility.[14]

  • Salt Formation: Dissolve the racemic 4-Amino-5-hydroxypentanoic acid and one equivalent of the chosen resolving agent in a selected solvent, often with heating to ensure complete dissolution.

  • Crystallization: Allow the solution to cool slowly to room temperature, or store at a lower temperature, to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.[14]

  • Regeneration: Dissolve the purified diastereomeric salt in water and add acid (if a basic resolving agent was used) or base (if an acidic resolving agent was used) to break the salt.

  • Purification: Extract the liberated pure enantiomer into an organic solvent, wash, dry, and concentrate to yield the final product. The enantiomeric purity should be confirmed by one of the analytical methods described above.

Conclusion

The chiral separation of 4-Amino-5-hydroxypentanoic acid is a critical step in its development as a potential therapeutic agent. The choice of method depends heavily on the objective. For rapid analytical determination of enantiomeric purity, direct HPLC on a chiral stationary phase is often the most efficient and powerful technique. When specialized chiral columns are unavailable or when enhanced sensitivity is required, indirect analysis via chiral derivatization provides a robust and reliable alternative. For the production of enantiomerically pure material on a larger scale, diastereomeric salt crystallization remains a fundamental and highly effective strategy. Successful implementation of any of these methods requires careful optimization of parameters to achieve the desired resolution, accuracy, and reproducibility.

References

  • Chiral Chromatography in Pharmaceutical Analysis | Manufacturing - Pharma Focus America. (n.d.). Pharma Focus America. Retrieved from [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). American Pharmaceutical Review. Retrieved from [Link]

  • Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. (2025, December 4). Acta Naturae. Retrieved from [Link]

  • Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. (2024, October 12). MDPI. Retrieved from [Link]

  • A New Chiral Derivatizing Agent for the HPLC Separation of α-amino Acids on a Standard Reverse-Phase Column. (2011, February 15). PubMed. Retrieved from [Link]

  • Chiral Chromatography in Pharma - Phenomenex. (2017, August 24). Phenomenex. Retrieved from [Link]

  • Chiral Chromatography: Principle, Components, Steps, Types, Uses. (2025, December 20). Microbe Notes. Retrieved from [Link]

  • New chiral derivatization reagent for the resolution of amino acids as diastereomers by TLC and HPLC. (1989, March 31). Scilit. Retrieved from [Link]

  • Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review. (n.d.). ResearchGate. Retrieved from [Link]

  • 26.4: Synthesis of Amino Acids. (2022, September 25). Chemistry LibreTexts. Retrieved from [Link]

  • Enantioselective Synthesis of Pharmaceutically Active γ-Aminobutyric Acids Using a Tailor-Made Artificial Michaelase in One-Pot Cascade Reactions. (n.d.). PMC. Retrieved from [Link]

  • METHOD FOR OBTAINING α-AMINO ACID ENANTIOMERS AND INTERMEDIATE DIASTEREOISOMERIC SALTS. (n.d.). Google Patents.
  • GABA agonists and uptake inhibitors. Synthesis, absolute stereochemistry, and enantioselectivity of (R)-(-)- and (S)-(+)-homo-.beta.-proline. (n.d.). Scilit. Retrieved from [Link]

  • GABA agonists and uptake inhibitors. Synthesis, absolute stereochemistry, and enantioselectivity of (R)-(-)- and (S)-(+)-homo-.beta.-proline. (n.d.). ACS Publications. Retrieved from [Link]

  • Resolution of the synthesized Amino Acid. (n.d.). University of Calgary. Retrieved from [Link]

  • Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. (2022, June 13). MDPI. Retrieved from [Link]

  • Enantioselective synthesis of 2-substituted 4-aminobutanoic acid (GABA) analogues via cyanomethylation of chiral enolates. (n.d.). RSC Publishing. Retrieved from [Link]

  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (2019, October 8). Gavin Publishers. Retrieved from [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. (n.d.). ScienceDirect. Retrieved from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

  • Chiral HPLC separation: strategy and approaches. (2022, November 3). Chiralpedia. Retrieved from [Link]

  • Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase. (2004, April 19). PubMed. Retrieved from [Link]

  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

  • Extra-facile chiral separation of amino acid enantiomers by LC-TOFMS analysis. (2016, March 1). Journal of Bioscience and Bioengineering. Retrieved from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2020, November 12). LCGC International. Retrieved from [Link]

Sources

Method

Advanced GC-MS Derivatization Workflows for (4R)-4-Amino-5-hydroxypentanoic Acid

Chemical Context and Analytical Challenges (4R)-4-Amino-5-hydroxypentanoic acid (also known as D-glutamol) is a highly valuable chiral building block, frequently utilized in the synthesis of peptidomimetics and active ph...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context and Analytical Challenges

(4R)-4-Amino-5-hydroxypentanoic acid (also known as D-glutamol) is a highly valuable chiral building block, frequently utilized in the synthesis of peptidomimetics and active pharmaceutical ingredients. Structurally, it is characterized by three highly polar, active hydrogen-containing functional groups: an α -carboxylic acid, a γ -primary amine, and a δ -primary alcohol.

Direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound is analytically unviable. The active hydrogens lead to extensive hydrogen bonding with the silanol groups of the GC column's stationary phase. This results in severe peak tailing, unpredictable retention times, and thermal degradation within the high-temperature GC inlet. To overcome these limitations, chemical derivatization is mandatory to convert these polar moieties into volatile, thermally stable, and non-polar derivatives[1].

Mechanistic Strategies for Derivatization

As a Senior Application Scientist, designing a derivatization protocol requires balancing reaction kinetics, derivative stability, and mass spectral fragmentation patterns. Below are the two most robust, field-proven strategies for this specific analyte.

Strategy A: One-Pot Silylation (MSTFA + 1% TMCS)

Silylation is the most universal and rapid approach for compounds containing both amino alcohols and hydroxy acids[1]. N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is selected over other silylating agents (like BSTFA) because its primary byproduct, N-methyltrifluoroacetamide, is highly volatile. This ensures the byproduct elutes during the solvent delay, preventing chromatographic interference with early-eluting peaks.

  • The Causality of TMCS: While the primary alcohol and carboxylic acid are readily silylated, the primary amine can be kinetically sluggish due to steric hindrance and electronic factors. The addition of 1% Trimethylchlorosilane (TMCS) acts as a powerful Lewis acid catalyst. It significantly accelerates the reaction, ensuring quantitative conversion to the tri-TMS derivative without requiring extreme temperatures that might degrade the analyte[2].

Strategy B: Two-Step Alkylation and Acylation (MeOH/HCl + PFPA)

For applications requiring extended autosampler stability or when utilizing Electron Capture Detection (ECD) alongside MS, a two-step alkylation/acylation workflow is superior.

  • Step 1 (Esterification): Acid-catalyzed esterification using methanolic HCl selectively converts the carboxylic acid into a methyl ester.

  • Step 2 (Acylation): Pentafluoropropionic anhydride (PFPA) targets the remaining amine and hydroxyl groups.

  • The Causality of Fluorinated Anhydrides: PFPA is chosen over acetic anhydride because fluorinated acyl groups produce derivatives with higher mass-to-charge ( m/z ) fragments. This shifts the target diagnostic ions away from low-mass background noise (such as column siloxane bleed), drastically improving the Signal-to-Noise (S/N) ratio during MS analysis.

Experimental Protocols

Protocol A: Silylation via MSTFA/TMCS

Self-Validating Mechanism: The inclusion of an anhydrous pyridine solubilization step ensures that any acidic protons generated during the silylation process are immediately neutralized, driving the reaction equilibrium forward and preventing reversible hydrolysis.

  • Sample Preparation: Transfer 1.0 mg of (4R)-4-Amino-5-hydroxypentanoic acid into a 2 mL silanized glass GC vial. Dry completely under a gentle stream of ultra-pure nitrogen.

  • Solubilization: Add 50 µL of anhydrous pyridine to the dried residue. Vortex for 30 seconds to ensure complete dissolution.

  • Derivatization: Add 100 µL of MSTFA containing 1% TMCS.

  • Incubation: Cap the vial tightly with a PTFE-lined septum. Incubate in a thermal heating block at 37°C for 30 minutes[2].

  • Analysis: Allow the vial to cool to room temperature. Inject 1 µL directly into the GC-MS.

Protocol B: Alkylation/Acylation via MeOH/HCl and PFPA

Self-Validating Mechanism: The intermediate evaporation step strictly removes residual water and HCl. This is critical because residual moisture would instantly hydrolyze the highly reactive PFPA reagent in Step 4, leading to reaction failure.

  • Esterification: Add 200 µL of 2M HCl in methanol to 1.0 mg of the dried analyte in a GC vial.

  • Incubation 1: Cap securely and heat at 65°C for 60 minutes to form the methyl ester.

  • Evaporation: Remove the cap and evaporate the solvent completely under a nitrogen stream at 40°C until a dry residue remains.

  • Acylation: Add 50 µL of anhydrous ethyl acetate (as a solvent) and 50 µL of PFPA to the dried residue.

  • Incubation 2: Cap and heat at 60°C for 30 minutes.

  • Final Preparation: Evaporate the excess PFPA and acidic byproducts under nitrogen. Reconstitute the stable derivative in 100 µL of anhydrous ethyl acetate for GC-MS injection.

Quantitative Data and Method Comparison

The following table summarizes the key quantitative parameters and structural shifts associated with each derivatization protocol:

ParameterProtocol A: Silylation (MSTFA)Protocol B: Alkylation/Acylation (PFPA)
Target Functional Groups -COOH, -NH 2​ , -OH-COOH (Step 1); -NH 2​ , -OH (Step 2)
Derivative Formed Tri-TMS derivativeMethyl ester, di-PFP derivative
Total Reaction Time 30 minutes90 minutes
Derivative Mass Shift + 216 Da (Total MW: 349 Da)+ 306 Da (Total MW: 439 Da)
Moisture Sensitivity High (Requires strictly anhydrous storage)Low (Highly stable post-reaction)
Primary Analytical Advantage Rapid, one-pot reaction workflowSuperior stability, distinct MS fragmentation

Workflow Visualization

G Start Analyte: (4R)-4-Amino-5-hydroxypentanoic acid (Polar: -COOH, -NH2, -OH) Decision Select Derivatization Strategy Start->Decision Silylation One-Pot Silylation (MSTFA + 1% TMCS) Decision->Silylation Rapid/Universal Alkylation Two-Step Alkylation/Acylation (MeOH/HCl then PFPA) Decision->Alkylation High Stability/Specificity Sil_Step Incubate 30 min @ 37°C Converts to TMS-ester/ether/amine Silylation->Sil_Step Alk_Step1 Step 1: Esterification Incubate 60 min @ 65°C Forms Methyl Ester Alkylation->Alk_Step1 GCMS GC-MS Analysis (Non-polar, Volatile, Thermally Stable) Sil_Step->GCMS Alk_Step2 Step 2: Acylation Incubate 30 min @ 60°C Forms PFP-amide/ester Alk_Step1->Alk_Step2 Alk_Step2->GCMS

Workflow for derivatization of (4R)-4-Amino-5-hydroxypentanoic acid for GC-MS.

References

  • Title: Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry Source: PMC (National Institutes of Health) URL: [Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of (4R)-4-Amino-5-hydroxypentanoic Acid

Welcome to the technical support center for the synthesis of (4R)-4-Amino-5-hydroxypentanoic acid. This molecule, a critical chiral building block for valuable pharmaceuticals like statins, presents unique synthetic chal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (4R)-4-Amino-5-hydroxypentanoic acid. This molecule, a critical chiral building block for valuable pharmaceuticals like statins, presents unique synthetic challenges, primarily in achieving high yield and stereochemical purity.[1] This guide is structured to provide direct, actionable solutions to common issues encountered in the lab. It combines troubleshooting advice, frequently asked questions, and detailed protocols to empower researchers, scientists, and drug development professionals to enhance their synthetic outcomes.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of (4R)-4-Amino-5-hydroxypentanoic acid. The answers provide not just solutions, but also the underlying scientific reasoning to help you make informed decisions in your experimental design.

Q1: My reaction yield is consistently low. What are the most common causes and how can I address them?

A1: Low yield is a frequent challenge stemming from several potential factors, from reaction kinetics to process engineering. Let's break down the primary culprits and their solutions:

  • Enzyme Instability or Inhibition (Biocatalytic Routes): In enzymatic syntheses, particularly those using 2-deoxyribose-5-phosphate aldolase (DERA), the enzyme's stability is paramount.[1] High concentrations of substrates like acetaldehyde can inhibit or deactivate the enzyme.[2]

    • Solution: Implement a fed-batch approach for acetaldehyde addition. This maintains a low, steady concentration, preventing enzyme inhibition and maximizing the catalyst's active lifetime.[2] Additionally, ensure the reaction buffer, pH, and temperature are optimized for your specific enzyme variant, as conditions outside the optimal range can drastically reduce activity.[3]

  • Sub-optimal Reaction Conditions (Chemical & Enzymatic Routes): Every reaction has an optimal set of conditions. Deviations can lead to incomplete conversion or the formation of side products.

    • Solution: Conduct a Design of Experiments (DoE) to systematically optimize parameters like temperature, pH, and reaction time. For instance, in DERA-catalyzed reactions, a pH of 7.5 and a temperature of 32.5 °C have been identified as ideal for certain mutants.

  • Poor Substrate Quality or Stoichiometry: The purity of your starting materials is non-negotiable. Impurities can interfere with the reaction, and incorrect stoichiometry means the limiting reagent will be consumed before the reaction is complete.

    • Solution: Always use reagents of the highest possible purity. Confirm the structure and purity of starting materials via NMR or HPLC before starting. Carefully calculate and measure all reagents, especially in multi-step reactions. For enzymatic reactions involving double aldol additions, ensure the stoichiometry of the aldehyde donors is precisely controlled.[4]

  • Inefficient Product Recovery: The target molecule can be lost during workup and purification. (4R)-4-Amino-5-hydroxypentanoic acid is a polar amino acid, which can make extraction and isolation from aqueous media challenging.

    • Solution: Optimize your purification strategy. For amino acids, ion-exchange chromatography is often more effective than simple extraction.[5] Recrystallization from a carefully selected solvent system can also significantly improve recovery of the final, pure product.[6]

Q2: I'm observing significant byproduct formation. How can I improve the selectivity of my reaction?

A2: Poor selectivity, whether chemo- or stereo-selectivity, is a major barrier to achieving high purity and yield.

  • For Stereoselectivity: The synthesis of the characteristic statin side chain requires precise control over two chiral centers.[1]

    • Solution (Recommended): Employ biocatalysis. Enzymes like DERA are inherently stereoselective and can establish both chiral centers in a single, one-pot reaction, offering a significant advantage over traditional chemical methods.[1] Engineered glutamate dehydrogenases have also shown excellent stereoselectivity (>99% ee) in producing related chiral γ-amino acids.[7]

    • Solution (Chemical): If pursuing a chemical route, use a chiral precursor like a protected glutamic acid derivative.[8] This strategy builds the desired stereochemistry into the starting material. Alternatively, asymmetric synthesis using chiral catalysts or auxiliaries is necessary, though this often involves more complex, multi-step processes.

  • For Chemoselectivity: Side reactions compete with the desired transformation, consuming starting material and complicating purification.

    • Solution: In enzymatic cascades, understanding the kinetics of all competing reactions is key. Kinetic modeling can reveal bottlenecks and help identify conditions that favor the desired product.[2] For example, in a DERA cascade, controlling the aldehyde feed can minimize its negative effects on enzyme activity and reduce side reactions.[2] In chemical reductions, for instance, using a milder reducing agent like sodium borohydride (NaBH₄) can prevent the over-reduction of other functional groups.[8][9]

Q3: My purification process is inefficient, leading to significant product loss. What are the best practices for purifying (4R)-4-Amino-5-hydroxypentanoic acid?

A3: As a hydrophilic amino acid, this compound requires a tailored purification approach. Standard liquid-liquid extraction is often insufficient.

  • Primary Purification (Capture): Ion-Exchange Chromatography (IEX): This is the most robust method for isolating amino acids from complex reaction mixtures.[5]

    • Protocol: Use a strong cation exchange resin (e.g., Dowex 50WX8) in its hydrogen form. Load your crude, acidified sample onto the column. Wash with deionized water to remove neutral and anionic impurities. Elute the target amino acid using a basic solution, such as aqueous ammonia. This method is highly effective for separating the amino acid from salts and other matrix components.[5]

  • Final Purification (Polishing): Recrystallization: This technique is ideal for removing minor impurities and obtaining a high-purity crystalline product.

    • Protocol: The key is solvent selection. You need a solvent system where the amino acid is soluble at high temperatures but poorly soluble at low temperatures. Aqueous solutions of acetic acid or alcohols like ethanol are often good starting points.[6][9] Dissolve the crude product in a minimal amount of the hot solvent, filter while hot to remove insoluble impurities, and then allow it to cool slowly to promote the formation of large, pure crystals.[6]

Q4: The stereochemical purity (enantiomeric excess) of my product is poor. How can I enhance it?

A4: Achieving high enantiomeric excess (ee) is critical for pharmaceutical applications. If your ee is low, the synthetic strategy itself is likely the issue.

  • Prioritize Biocatalysis: Chemical methods for producing (R)-4-aminopentanoic acid often result in racemic or poorly stereoselective mixtures.[7] In contrast, enzymatic methods are renowned for their high enantioselectivity.

    • Recommended Enzyme: DERA (2-deoxyribose-5-phosphate aldolase) is the most promising enzyme for this synthesis, as it can perform a sequential, stereoselective double-aldol addition to form the precursor lactol with the correct (3R, 5S) stereochemistry, which is then converted to the final product.[1][3]

  • Chiral Resolution (Less Efficient): If you are committed to a chemical route that produces a racemic mixture, you will need to perform a chiral resolution. This involves reacting the mixture with a chiral resolving agent to form diastereomers, which can then be separated by chromatography or crystallization, followed by removal of the resolving agent. This process is often inefficient, with a maximum theoretical yield of only 50% for the desired enantiomer.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis strategies for (4R)-4-Amino-5-hydroxypentanoic acid?

A1: There are two main approaches, each with distinct advantages:

  • Biocatalytic/Chemo-Enzymatic Synthesis: This is the most modern and efficient approach for achieving high stereoselectivity. It typically involves using an enzyme like DERA to catalyze the key bond-forming and stereocenter-setting steps.[1][3] This route often starts from simple achiral aldehydes.

  • Chemical Synthesis from the Chiral Pool: This classic strategy begins with a readily available, enantiomerically pure starting material, such as (R)-glutamic acid. The synthesis involves a series of well-established chemical transformations, such as the selective reduction of a carboxylic acid to an alcohol, to arrive at the target molecule.[8]

Q2: How does the DERA-catalyzed synthesis work, and what are its key parameters?

A2: The DERA enzyme catalyzes a stereoselective aldol addition. For the statin side chain, it performs a consecutive double aldol addition of acetaldehyde to a starting aldehyde (often chloroacetaldehyde or a protected amino-aldehyde).[1]

  • Mechanism: The first acetaldehyde acts as a nucleophile (donor), and the second acts as an electrophile (acceptor). DERA precisely controls the stereochemistry at each addition, leading to a dihydroxy lactol precursor with the desired configuration.[3] This precursor is then converted to (4R)-4-Amino-5-hydroxypentanoic acid in subsequent steps.

  • Key Parameters for Optimization:

    • pH: Typically optimal around 7.5.[3]

    • Temperature: Often mild, around 30-37 °C.[3]

    • Substrate Concentration: As discussed in the troubleshooting section, a fed-batch or continuous flow setup is crucial to keep acetaldehyde concentrations low and prevent enzyme inhibition.[2][3]

    • Enzyme Loading: The concentration of the DERA enzyme must be optimized to ensure a practical reaction rate.

Q3: What analytical techniques are recommended for monitoring reaction progress and final product purity?

A3: A combination of techniques is necessary for comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse method for this synthesis.

    • For Yield/Purity: Use a reversed-phase column (e.g., C18) to separate the product from starting materials and byproducts, allowing for quantification.[10]

    • For Stereochemical Purity (ee): A chiral HPLC column is essential to separate the (4R) and (4S) enantiomers and determine the enantiomeric excess.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the final product and key intermediates.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product.[10]

Data Summary & Protocols

Table 1: Comparative Overview of Synthesis Strategies
ParameterBiocatalytic Route (DERA)Chemical Route (from Chiral Pool)
Starting Materials Simple aldehydes (e.g., acetaldehyde)Enantiopure precursors (e.g., (R)-glutamic acid)
Typical Yield Can be high (e.g., 75% for lactol precursor reported)[2]Variable, dependent on the number of steps and efficiency of each
Stereoselectivity Excellent (>99% ee is achievable)[7]High (maintains stereochemistry of starting material)
Reaction Conditions Mild (near-neutral pH, 25-40 °C)[3]Can involve harsh reagents (strong acids/bases) and extreme temperatures
Process Complexity Fewer steps for core structure; requires enzyme production/sourcing and process optimization (e.g., fed-batch)Often multi-step, requiring protection/deprotection strategies
Key Advantage Superior stereocontrol from simple precursorsUtilizes well-established, predictable chemical reactions
Key Disadvantage Enzyme stability and substrate inhibition can be challenging[1][2]Longer synthetic route, may generate more waste
Experimental Protocol: High-Yield Enzymatic Synthesis of Statin Side-Chain Precursor

This protocol is a generalized workflow based on modern enzymatic cascade methods for producing the key lactol precursor to (4R)-4-Amino-5-hydroxypentanoic acid.[2][3]

Objective: To synthesize the dihydroxy lactol precursor using a DERA-catalyzed double aldol addition in a fed-batch system to maximize yield.

Materials:

  • DERA enzyme (commercially available or prepared in-house)

  • Starting aldehyde (e.g., N-protected 3-aminopropanal)

  • Acetaldehyde

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.5)

  • Syringe pump for fed-batch addition

  • Stirred-tank bioreactor or temperature-controlled reaction vessel

Methodology:

  • Reactor Setup: Prepare the reaction buffer in the bioreactor and bring it to the optimal temperature (e.g., 32.5 °C).[3]

  • Enzyme & Substrate Addition: Add the DERA enzyme to the buffer to the desired concentration. Add the starting aldehyde (e.g., N-protected 3-aminopropanal) to the reactor.

  • Fed-Batch Acetaldehyde Feed: Begin the reaction by starting the controlled, slow addition of acetaldehyde using the syringe pump. The feed rate should be calculated based on kinetic modeling or literature values to maintain a low, non-inhibitory concentration.[2]

  • Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them via HPLC to measure the consumption of the starting aldehyde and the formation of the product lactol.

  • Reaction Completion & Quenching: Once the reaction has reached maximum conversion (typically 12-24 hours), stop the acetaldehyde feed. The reaction can be quenched by lowering the pH or by proceeding directly to workup.

  • Workup & Purification: a. Centrifuge the reaction mixture to remove the enzyme (if it is a whole-cell biocatalyst or immobilized). b. The supernatant contains the product. Acidify the solution and proceed with purification via ion-exchange chromatography as described in the troubleshooting guide. c. The purified lactol can then be converted to (4R)-4-Amino-5-hydroxypentanoic acid through subsequent deprotection and/or oxidation/reduction steps as required by the specific synthetic scheme.

Visualizations

Below are diagrams illustrating key workflows for the synthesis and troubleshooting process.

DERA_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Fed-Batch Reaction cluster_purification 3. Workup & Purification Buffer Prepare Buffer (pH 7.5) Reactor Set Reactor Temp (32.5°C) Buffer->Reactor Enzyme Add DERA Enzyme Reactor->Enzyme Substrate Add Starting Aldehyde Enzyme->Substrate Feed Start Acetaldehyde Fed-Batch Substrate->Feed Monitor Monitor via HPLC Feed->Monitor Quench Quench Reaction Monitor->Quench Separate Remove Enzyme Quench->Separate IEX Ion-Exchange Chromatography Separate->IEX Product Lactol Precursor IEX->Product

Caption: DERA-Catalyzed Synthesis Workflow.

Troubleshooting_Yield Start Low Yield Observed Check_Purity Are Starting Materials Pure & Stoichiometry Correct? Start->Check_Purity Check_Conditions Are Temp, pH, and Time Optimized (DoE)? Check_Purity->Check_Conditions Yes Fix_Purity Action: Verify Purity (NMR/HPLC) & Recalculate Stoichiometry Check_Purity->Fix_Purity No Check_Enzyme Is this an Enzymatic Reaction? Check_Conditions->Check_Enzyme Yes Fix_Conditions Action: Run a Design of Experiments (DoE) to Optimize Check_Conditions->Fix_Conditions No Check_Purification Is Product Lost During Purification? Check_Enzyme->Check_Purification No Check_Inhibition Is Substrate Inhibition (e.g., Acetaldehyde) a Risk? Check_Enzyme->Check_Inhibition Yes Fix_Purification Action: Switch to IEX or Optimize Recrystallization Solvent Check_Purification->Fix_Purification Yes Fix_Inhibition Action: Implement Fed-Batch Addition Check_Inhibition->Fix_Inhibition Yes Fix_Enzyme_Activity Action: Check Enzyme Activity/Loading Check_Inhibition->Fix_Enzyme_Activity No

Caption: Troubleshooting Flowchart for Low Yield.

References

  • RSC Publishing. (n.d.). Cascade enzymatic synthesis of a statin side chain precursor – the role of reaction engineering in process optimization. Retrieved from [Link]

  • PMC. (2024, July 4). Cascade enzymatic synthesis of a statin side chain precursor – the role of reaction engineering in process optimization. Retrieved from [Link]

  • MDPI. (2020, January 18). DERA in Flow: Synthesis of a Statin Side Chain Precursor in Continuous Flow Employing Deoxyribose-5-Phosphate Aldolase Immobilized in Alginate-Luffa Matrix. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemo‐Enzymatic Approach to Statin Side‐Chain Building Blocks. Retrieved from [Link]

  • ResearchGate. (n.d.). Biocatalysis in the Preparation of the Statin Side Chain. Retrieved from [Link]

  • Frontiers. (2022, January 9). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Retrieved from [Link]

  • Google Patents. (n.d.). CN111138276A - Synthesis method of chiral 5- (4-fluorophenyl) -5-hydroxypentanoate.
  • Newcastle University Theses. (2022, October 13). Synthesis and Study of Peptidic Bacterial Siderophores. Retrieved from [Link]

  • Google Patents. (n.d.). EP3672935A1 - Process for purifying long chain amino acids.
  • ResearchGate. (2021, April 29). How to purify amino acid hydrolysis extract for HPLC analysis?. Retrieved from [Link]

Sources

Optimization

Overcoming epimerization during (4R)-4-Amino-5-hydroxypentanoic acid synthesis

Troubleshooting Guide: Overcoming Epimerization in (4R)-4-Amino-5-hydroxypentanoic Acid Synthesis Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professi...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide: Overcoming Epimerization in (4R)-4-Amino-5-hydroxypentanoic Acid Synthesis

Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals synthesizing (4R)-4-amino-5-hydroxypentanoic acid[1], a critical chiral building block and homologue of homoserine.

When synthesizing this compound from D-glutamic acid via the reduction of the α-carboxyl group, the most common mode of failure is the loss of stereochemical integrity at the C4 position (formerly the C2 position of glutamic acid). This guide dissects the causality of this epimerization and provides field-validated protocols to ensure enantiopurity.

FAQ 1: Mechanistic Understanding of Epimerization

Q: Why does my synthesis of (4R)-4-amino-5-hydroxypentanoic acid yield a partially epimerized (4R/4S) mixture?

A: The loss of stereochemistry during the reduction of amino acids is almost exclusively driven by the oxazolone (azlactone) pathway .

To reduce the α-carboxyl group of D-glutamic acid, it must first be activated (typically as a mixed anhydride). During this activation, if the N-protecting group contains a nucleophilic carbonyl oxygen (such as an acetyl group), it can undergo an intramolecular attack on the activated α-carboxyl carbon. This cyclization forms an oxazolone intermediate.

The critical issue is that the α-proton in the oxazolone ring is highly acidic. The mild bases used during activation (like triethylamine) readily abstract this proton, generating a planar, achiral enolate. Upon subsequent reduction by sodium borohydride ( NaBH4​ ), the stereocenter is reformed indiscriminately, yielding an epimerized mixture.

Epimerization N1 N-Protected D-Glutamate (4R Configuration) N2 Activated α-Carboxyl (Mixed Anhydride) N1->N2 IBCF, Base (-15°C) N3 Oxazolone (Azlactone) Intermediate N2->N3 Intramolecular Cyclization N6 (4R)-4-Amino-5-hydroxypentanoic acid (Enantiopure) N2->N6 Rapid Reduction (Desired) N4 Achiral Enolate (Planar) N3->N4 Base (Deprotonation) N5 Epimerized Product (4R/4S Mixture) N4->N5 Reduction (NaBH4)

Figure 1: Mechanistic pathway of base-catalyzed epimerization vs. desired direct reduction.

FAQ 2: Strategic Protecting Group Selection

Q: Which N-protecting group should I choose to block the oxazolone pathway?

A: The choice of N-protecting group is your first line of defense. You must select a group that either lacks a nucleophilic carbonyl oxygen or provides immense steric hindrance.

The Trityl (Triphenylmethyl) group is the absolute best choice for complete racemization resistance. Because it lacks an acyl oxygen entirely, it physically cannot form an oxazolone ring. Furthermore, its massive steric bulk shields the α-proton from base abstraction[2]. If orthogonal deprotection is required, urethane protecting groups (Boc or Cbz) can be used, provided strict temperature controls are maintained.

Table 1: Quantitative Comparison of N-Protecting Groups for α-Carboxyl Reduction

Protecting GroupOxazolone Formation RiskSteric Shielding of α-ProtonRecommended Use Case
Acetyl (Ac) Very High (Strong acyl oxygen nucleophilicity)LowAvoid for carboxyl activation workflows.
tert-Butyloxycarbonyl (Boc) Low to Moderate (Carbamate oxygen is less nucleophilic)ModerateStandard synthesis; requires strict temperature control ( -15°C).
Benzyloxycarbonyl (Cbz) Low to ModerateModerateSimilar to Boc; useful if orthogonal deprotection (hydrogenation) is needed.
Triphenylmethyl (Trt) None (Lacks carbonyl oxygen)Very High Highly recommended for absolute racemization suppression[2].

FAQ 3: Optimizing the Reduction Protocol

Q: If I must use a Boc-protected precursor (e.g., Boc-D-Glu(OtBu)-OH), how do I prevent epimerization during the reduction?

A: You must utilize the Kokotos Method —a highly chemoselective reduction of mixed anhydrides using NaBH4​ with the dropwise addition of methanol[3].

The Causality Behind the Chemistry:

  • Base Selection: Never use Triethylamine (TEA). Instead, use N-Methylmorpholine (NMM) . NMM is a weaker base (pKa ~7.4 vs TEA pKa ~10.7) and is significantly less likely to abstract the α-proton if an oxazolone transiently forms.

  • Temperature Control: The activation step with Isobutyl chloroformate (IBCF) must be strictly held at -15°C. Higher temperatures provide the activation energy required for the Boc carbamate oxygen to attack the mixed anhydride.

  • The Methanol Effect: Adding methanol dropwise to the NaBH4​ suspension generates sodium trimethoxyborohydride ( NaB(OMe)3​H ) in situ. This species is vastly more reactive than standard NaBH4​ and rapidly reduces the mixed anhydride to the alcohol before intramolecular cyclization can occur[3].

Workflow Start Starting Material: D-Glutamic Acid Path1 Route A: Urethane Protection (Boc-D-Glu(OtBu)-OH) Start->Path1 Path2 Route B: Trityl Protection (Trt-D-Glu(OMe)-OH) Start->Path2 Act1 Mixed Anhydride Activation (IBCF, NMM, -15°C) Path1->Act1 Risk of Oxazolone (Requires strict temp control) Act2 Direct Esterification (CH2N2 or MeI/K2CO3) Path2->Act2 No Oxazolone Risk Red1 Rapid Reduction (NaBH4 in THF/MeOH) Act1->Red1 Red2 Direct Ester Reduction (LiBH4 or LiAlH4) Act2->Red2 Prod (4R)-4-Amino-5-hydroxypentanoic acid (Enantiopure) Red1->Prod Deprotection (TFA) Red2->Prod Deprotection (Acidic)

Figure 2: Strategic workflows for synthesizing enantiopure (4R)-4-amino-5-hydroxypentanoic acid.

FAQ 4: Step-by-Step Methodology (Self-Validating Protocol)

Q: Can you provide a detailed, validated protocol for the mixed anhydride reduction?

A: Below is the optimized, step-by-step methodology for the conversion of Boc-D-Glu(OtBu)-OH to the protected (4R)-4-amino-5-hydroxypentanoic acid derivative, incorporating internal validation checkpoints.

Reagents: Boc-D-Glu(OtBu)-OH (1.0 eq), N-Methylmorpholine (NMM, 1.05 eq), Isobutyl chloroformate (IBCF, 1.05 eq), NaBH4​ (3.0 eq), anhydrous THF, anhydrous Methanol.

Step 1: Activation (Mixed Anhydride Formation)

  • Dissolve Boc-D-Glu(OtBu)-OH in anhydrous THF (0.2 M concentration) under an Argon atmosphere.

  • Cool the reaction flask to exactly -15°C using an ice/salt or dry ice/ethylene glycol bath.

  • Add NMM (1.05 eq) in one portion. Stir for 2 minutes.

  • Add IBCF (1.05 eq) dropwise over 5 minutes. A white precipitate of NMM·HCl will immediately begin to form.

  • Stir the suspension at -15°C for exactly 15 minutes.

  • Validation Checkpoint: Take a 10 µL aliquot, dilute in cold DCM, and run a rapid IR spectrum. You should observe dual carbonyl stretches at ~1830 cm⁻¹ and 1750 cm⁻¹ (mixed anhydride). If a strong peak appears at ~1800 cm⁻¹ without the 1830 cm⁻¹ peak, oxazolone formation has occurred; abort and restart with stricter temperature control.

Step 2: Rapid Reduction

  • In a separate flask, suspend NaBH4​ (3.0 eq) in a minimal amount of water/THF (1:3 ratio) and cool to 0°C.

  • Rapidly filter the NMM·HCl precipitate from the activation flask directly into the NaBH4​ suspension. (Note: Filtering the salt prevents it from acting as a proton source that can prematurely quench the hydride).

  • Immediately add anhydrous Methanol (10 eq relative to NaBH4​ ) dropwise to the reaction mixture over 10 minutes[3]. Vigorous hydrogen evolution will occur.

  • Stir for 30 minutes at 0°C, then allow warming to room temperature over 1 hour.

Step 3: Workup & Deprotection

  • Quench the reaction carefully with 1M KHSO4​ until pH ~3.

  • Extract the aqueous layer 3x with Ethyl Acetate. Wash the combined organics with saturated NaHCO3​ and brine, dry over Na2​SO4​ , and concentrate in vacuo.

  • Deprotection: Treat the resulting Boc-(4R)-4-amino-5-hydroxypentanoate t-butyl ester with 50% Trifluoroacetic acid (TFA) in DCM for 2 hours at room temperature to yield the final enantiopure (4R)-4-amino-5-hydroxypentanoic acid.

References

  • Title: Simple Syntheses of (S)-2- and 4-Amino-5-hydroxypentanoic Acids Source: RSC Publishing (J. Chem. Soc., Chem. Commun., 1985) URL: [Link]

  • Title: (4S)-4-Amino-5-hydroxypentanoic acid | C5H11NO3 | CID 9547920 (Note: Structural and physical properties apply identically to the 4R enantiomer) Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: ChemInform Abstract: An Expedient Route for the Reduction of Carboxylic Acids to Alcohols Employing 1-Propanephosphonic Acid Cyclic Anhydride as Acid Activator (Citing the Kokotos Reduction Methodology) Source: ResearchGate URL: [Link]

Sources

Troubleshooting

Technical Support Center: Stability of (4R)-4-Amino-5-hydroxypentanoic Acid and its Esters

Welcome to the technical support center for (4R)-4-Amino-5-hydroxypentanoic acid and its ester derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (4R)-4-Amino-5-hydroxypentanoic acid and its ester derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with these molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot effectively and ensure the integrity of your experiments.

Introduction

(4R)-4-Amino-5-hydroxypentanoic acid is a chiral molecule with significant potential in various research and development areas. Its structure, containing a gamma-amino group and a delta-hydroxyl group, is key to its biological activity but also presents inherent stability challenges. The primary concern is the propensity for intramolecular cyclization to form a six-membered ring lactam. This guide will address this and other potential stability issues, offering practical solutions and preventative measures.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for (4R)-4-Amino-5-hydroxypentanoic acid?

The most probable degradation pathway is an intramolecular nucleophilic attack of the amino group on the carboxylic acid, leading to the formation of a stable six-membered cyclic amide, known as a lactam. This process, called lactamization, is often spontaneous and can be accelerated by heat.

Caption: Primary degradation pathway of (4R)-4-Amino-5-hydroxypentanoic acid.

Q2: What environmental factors influence the stability of this compound?

Several factors can impact the stability of (4R)-4-Amino-5-hydroxypentanoic acid:

  • Temperature: Elevated temperatures significantly accelerate the rate of lactamization and other degradation reactions.[1] Therefore, it is crucial to store the compound at low temperatures.

  • pH: The pH of the solution can influence the rate of degradation. While many drugs are stable between pH 4 and 8, extreme acidic or alkaline conditions can catalyze hydrolysis and other reactions.[1]

  • Humidity: For the solid form of the compound, exposure to moisture can facilitate degradation.

  • Light: Photosensitive compounds can degrade upon exposure to UV or visible light.

Q3: How does esterification of the carboxylic acid affect the stability of the molecule?

Esterification introduces a new dynamic to the molecule's stability profile. While it protects the carboxylic acid from participating in some reactions, it introduces susceptibility to hydrolysis, especially under basic conditions (pH > 8).[2] The rate of ester hydrolysis is generally faster than amide hydrolysis.[1] Therefore, esters of (4R)-4-Amino-5-hydroxypentanoic acid may be prone to hydrolysis back to the parent carboxylic acid, which can then undergo lactamization.

Q4: What are the initial signs of degradation in my sample?

You should be vigilant for the following signs of degradation:

  • Physical Appearance: Changes in color or clarity of solutions, or caking of powders.

  • Solubility Issues: Difficulty in dissolving the compound, or precipitation from a solution that was previously clear.

  • Chromatographic Profile: The appearance of new peaks or a decrease in the peak area of the parent compound in your HPLC or LC-MS analysis.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues encountered during experiments.

Problem 1: Significant loss of the parent compound is observed over time in analytical measurements.

Possible Cause: Intramolecular Cyclization (Lactamization)

The most likely reason for the loss of the parent compound is its conversion to the corresponding lactam, (R)-5-(hydroxymethyl)piperidin-2-one. This is a common issue for gamma- and delta-amino acids.

Investigative Strategy:

The first step is to confirm the presence of the lactam. This requires a stability-indicating analytical method that can separate the parent compound from its potential degradants. A forced degradation study is an excellent way to generate the degradant for identification and to develop a suitable analytical method.[3][4][5]

Experimental Protocol: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method.[6][7][8]

Objective: To generate and identify degradation products of (4R)-4-Amino-5-hydroxypentanoic acid under various stress conditions.

Materials:

  • (4R)-4-Amino-5-hydroxypentanoic acid

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water

  • HPLC or UPLC system with UV and/or Mass Spectrometry (MS) detection

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation: Prepare stock solutions of (4R)-4-Amino-5-hydroxypentanoic acid in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose the sample solutions to the following conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 2 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 2 hours.

    • Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 2 hours.

    • Thermal Degradation: Store the stock solution at 80°C for 24 hours.

    • Photodegradation: Expose the stock solution to light according to ICH Q1B guidelines.

  • Neutralization: After the stress period, neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC-UV/MS method.

Stress ConditionReagentTemperatureDuration
Acid Hydrolysis0.1 M HCl60°C2 hours
Base Hydrolysis0.1 M NaOHRoom Temp2 hours
Oxidation3% H₂O₂Room Temp2 hours
ThermalNone80°C24 hours
PhotolyticLight SourceAs per ICH Q1BAs per ICH Q1B

Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control.

  • A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.

  • Use the mass spectrometer to determine the mass-to-charge ratio (m/z) of the new peaks. The lactam will have a molecular weight corresponding to the loss of a water molecule from the parent compound.

cluster_workflow Forced Degradation Workflow A Prepare Stock Solution (1 mg/mL) B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C Neutralize Acid/Base Samples B->C D Analyze by HPLC-UV/MS C->D E Compare Stressed vs. Control D->E F Identify Degradation Products (m/z of new peaks) E->F

Caption: Workflow for a forced degradation study.

Preventative Measures:

  • Storage: Store the compound, both in solid form and in solution, at low temperatures (e.g., -20°C).

  • pH Control: If working with solutions, maintain a pH in the neutral range (pH 6-8) using a suitable buffer system.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

Problem 2: Unexpected peaks appear in the chromatogram during routine analysis.

Possible Cause: Formation of Degradation Products or Impurities

The appearance of new peaks is a clear indication of a change in the sample's composition. These could be degradation products, such as the lactam, or impurities from the synthesis or starting materials.

Investigative Strategy:

A systematic approach is needed to identify the unknown peaks and determine their origin.

Experimental Protocol: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its degradation products and impurities.

Instrumentation:

  • HPLC or UPLC system with a diode array detector (DAD) or UV detector and a mass spectrometer (MS).

  • Reversed-phase C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm).

Procedure:

  • Initial Scouting:

    • Use a generic gradient method with a mobile phase consisting of an aqueous acidic solution (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Analyze the degraded samples from the forced degradation study.

  • Method Optimization:

    • Adjust the gradient slope, mobile phase composition, and pH to achieve optimal separation between the parent peak and the new peaks.

    • Ensure that the main degradation peak (likely the lactam) is well-resolved from the parent peak.

  • Peak Identification:

    • Use the mass spectrometer to obtain the mass of the unknown peaks.

    • If a high-resolution mass spectrometer is available, determine the elemental composition to aid in structural elucidation.

  • Method Validation:

    • Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[6]

Problem 3: The compound precipitates out of solution upon storage.

Possible Cause: pH Shift, Solvent Incompatibility, or Degradation

Precipitation can occur for several reasons:

  • pH Changes: The solubility of amino acids is highly pH-dependent. A shift in pH can cause the compound to become less soluble.

  • Solvent Effects: The compound may not be stable in the chosen solvent system over time.

  • Degradation: The degradation product may be less soluble than the parent compound in the chosen solvent.

Troubleshooting and Solutions:

  • Verify pH: Regularly check the pH of your solutions. Use a suitable buffer system to maintain a constant pH.

  • Solvent Screening: If solubility is an issue, perform a solvent screening study to find a more suitable solvent system.

  • Analyze the Precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent compound or a degradant.

References

  • Forced degradation study of statins: a review. (2018). International Journal of Applied Pharmaceutics. [Link]

  • Review on Forced Degradation Study of Statins. (2021). Asian Journal of Pharmaceutical Analysis. [Link]

  • Forced degradation study of statins: A review. (2018). ResearchGate. [Link]

  • Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. (2011). Chromatographia. [Link]

  • FORCED DEGRADATION STUDY OF ROSUVASTATIN AND TENELIGLIPTIN, CHARACTERISATION OF ITS DEGRADATION PRODUCTS BY VARIOUS ANALYTICAL TECHNIQUES: A REVIEW. (2023). International Journal of Pharmaceutical Sciences and Research. [Link]

  • 4 Factors Influencing the Stability of Medicinal Products. (2023). QbD Group. [Link]

  • EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. (2024). IIP Series. [Link]

  • Forced Degradation Studies. (2016). SciSpace. [Link]

  • Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. (2021). MDPI. [Link]

  • (4S)-4-Amino-5-hydroxypentanoic acid | C5H11NO3 | CID 9547920. PubChem. [Link]

  • Hydrolysis of 4-hydroxybenzoic acid esters (parabens) and their aerobic transformation into phenol by the resistant Enterobacter cloacae strain EM. (2001). Applied and Environmental Microbiology. [Link]

  • Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof. (1994).
  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. (2006). Journal of Biomolecular Techniques. [Link]

  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. (2014). IU Indianapolis ScholarWorks. [Link]

  • Aromatic amino acid hydroxylase, iron/copper binding site. InterPro. [Link]

  • Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS. (2023). ResearchGate. [Link]

  • Amino Acid Profile Alterations in Phenylketonuria: Implications for Clinical Practice. (2024). MDPI. [Link]

  • Profiling developmental dynamics of aromatic amino acid fermentation in infants. (2025). Sciforum. [Link]

Sources

Optimization

Removing residual catalyst from (4R)-4-Amino-5-hydroxypentanoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying (4R)-4-Amino-5-hydroxypentanoic acid .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying (4R)-4-Amino-5-hydroxypentanoic acid .

Because this molecule is a highly polar, chiral amino-alcohol derivative, it exhibits profound chelating properties that render standard catalyst removal techniques (like activated carbon or simple filtration) ineffective. This guide provides the mechanistic causality, troubleshooting FAQs, and self-validating protocols required to reduce residual transition metals (Palladium or Ruthenium) to single-digit ppm levels without sacrificing API yield.

Mechanistic Insight: The Chelation Challenge

The difficulty in purifying (4R)-4-Amino-5-hydroxypentanoic acid stems directly from its molecular architecture. The molecule features a 1,2-aminoalcohol motif at the C4–C5 position and a terminal carboxylic acid. During metal-catalyzed synthetic steps—such as the Pd-catalyzed reduction of an azide precursor or the Ru-catalyzed asymmetric hydrogenation to establish the (4R) stereocenter—leached metal ions (Pd²⁺ or Ru²⁺) are trapped by the API.

The amine nitrogen and the hydroxyl oxygen act as bidentate ligands, forming an exceptionally stable 5-membered metallacycle. To successfully purify the product, we must introduce a functionalized silica scavenger that possesses a higher thermodynamic formation constant ( Kf​ ) for the metal than the API does, driving a ligand exchange reaction based on Pearson’s Hard-Soft Acid-Base (HSAB) theory .

G API_Metal API-Metal Complex (Stable 5-Membered Chelate) Equilibrium Thermodynamic Ligand Exchange API_Metal->Equilibrium K_API Scavenger Silica-Bound Scavenger (Soft S-Ligand) Scavenger->Equilibrium K_Scav (K_Scav >> K_API) Free_API Purified API (4R)-4-Amino-5-hydroxypentanoic acid Equilibrium->Free_API API Released Metal_Scav Metal-Scavenger Complex (Immobilized on Silica) Equilibrium->Metal_Scav Metal Sequestered

Caption: Thermodynamic ligand exchange pathway demonstrating metal scavenging via HSAB principles.

Troubleshooting & FAQs

Q: Why are my Palladium levels still >500 ppm after standard Celite filtration? A: Celite only removes heterogeneous, insoluble Pd(0) particles. It does nothing to address soluble Pd(II) species that have leached into the solution. Because the 1,2-aminoalcohol motif of your API forms a highly soluble, thermodynamically stable chelate with Pd(II), the metal passes right through the frit. You must use a covalent metal scavenger to actively strip the metal from the API .

Q: Which metal scavenger should I choose for Palladium vs. Ruthenium? A: Scavenger selection is dictated by the electronic nature of the metal.

  • For Palladium (Pd): Use a silica-bound Thiol (e.g., SiliaMetS Thiol). The soft sulfur atom forms a nearly irreversible covalent bond with soft Pd(II) ions.

  • For Ruthenium (Ru): Use a Dimercaptotriazine scavenger (e.g., SiliaMetS DMT). Ruthenium complexes used in asymmetric synthesis are often bulky; DMT provides a flexible, multidentate N/S binding pocket that effectively sequesters hindered Ru species .

Q: How do I recover this highly polar API from the silica-based scavenger without losing yield? A: Because (4R)-4-Amino-5-hydroxypentanoic acid is zwitterionic, it can non-specifically bind to the free silanol groups (-SiOH) on the silica backbone via hydrogen bonding or ion exchange. To prevent yield loss, perform the scavenging in a polar, protic solvent system (e.g., Methanol or a 9:1 MeOH/Water blend) and wash the filter cake with at least 3–5 column volumes of the same solvent.

Scavenger Performance Data

To guide your experimental design, the following table summarizes the expected performance of various purification strategies when applied to highly chelating amino-alcohol APIs.

Purification StrategyTarget MetalInitial Metal (ppm)Final Metal (ppm)API Recovery (%)Mechanism of Action
SiliaMetS Thiol Palladium (Pd)1,500< 5 95%Covalent S–Pd bonding
SiliaMetS DMT Ruthenium (Ru)850< 10 92%Multidentate N/S–Ru chelation
SiliaMetS Diamine Palladium (Pd)1,5004588%Bidentate N–Pd chelation
Activated Carbon Palladium (Pd)1,50045078%Physisorption (Weak)

Validated Experimental Workflow

The following protocol is a self-validating system designed for batch scavenging. Every step includes an empirical checkpoint to ensure the thermodynamic exchange is occurring as intended.

Self-Validating Batch Scavenging Protocol
  • Baseline Quantification: Sample the crude reaction mixture and analyze via ICP-MS to determine the exact parts-per-million (ppm) of residual metal. (Causality: You cannot accurately calculate the required molar equivalents of scavenger without establishing this baseline).

  • Solvent Preparation: Dissolve the crude (4R)-4-Amino-5-hydroxypentanoic acid in a polar solvent (e.g., Methanol) at a concentration of 0.1 M.

  • Scavenger Addition: Add 4 to 8 molar equivalents of the selected silica-bound scavenger (Thiol for Pd, DMT for Ru) relative to the quantified metal content (not the API).

  • Thermodynamic Activation: Stir the suspension at 40–50 °C for 4 to 12 hours. (Causality: Elevated temperature provides the kinetic energy required to break the stable API-metal chelate, allowing the system to reach the new thermodynamic equilibrium favoring the scavenger).

  • Filtration & Visual Validation: Filter the mixture through a medium-porosity fritted funnel. (Validation Check: The silica filter cake should appear discolored—yellow/brown for Pd, dark green/black for Ru—indicating successful metal capture, while the filtrate should be colorless).

  • API Recovery Wash: Wash the filter cake with 3 to 5 column volumes of the polar solvent to ensure complete desorption of the zwitterionic API from the silica backbone.

  • Final Verification: Concentrate the filtrate and perform a final ICP-MS analysis to confirm the metal content is < 10 ppm before proceeding to downstream crystallization or formulation.

Workflow Crude 1. Crude API (High Metal ppm) Add 2. Add Scavenger (4-8 equiv) Crude->Add Incubate 3. Incubate (40°C, 4-12h) Add->Incubate Filter 4. Filter (Medium Frit) Incubate->Filter Wash 5. Wash (Polar Solvent) Filter->Wash Pure 6. Concentrate (<10 ppm Metal) Wash->Pure

Caption: Step-by-step batch scavenging workflow for residual metal removal with visual validation.

References

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, ACS Publications. Available at:[Link]

  • Olefin Metathesis in Continuous Flow Reactor Employing Polar Ruthenium Catalyst and Soluble Metal Scavenger for Instant Purification of Products of Pharmaceutical Interest. National Institutes of Health (PMC). Available at:[Link]

Troubleshooting

Technical Support Center: HPLC Method Optimization for (4R)-4-Amino-5-hydroxypentanoic Acid Isomers

Welcome to the Technical Support Center for the chromatographic analysis of (4R)-4-Amino-5-hydroxypentanoic acid (also known as D-Glu-ol). As a highly polar, aliphatic amino acid derivative lacking a strong UV chromophor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic analysis of (4R)-4-Amino-5-hydroxypentanoic acid (also known as D-Glu-ol). As a highly polar, aliphatic amino acid derivative lacking a strong UV chromophore[1], separating its stereoisomers (e.g., distinguishing the 4R enantiomer from the 4S enantiomer) presents significant analytical challenges. Traditional reversed-phase (RP) C18 columns fail to retain this compound, and standard polysaccharide-based chiral stationary phases (CSPs) lack the necessary π−π interaction sites to achieve enantiorecognition.

This guide provides authoritative, field-proven troubleshooting strategies and methodologies to successfully resolve these isomers using either Direct Zwitterionic Separation or Indirect Pre-Column Derivatization .

Part 1: Strategic Method Selection

Before optimizing your method, you must select the correct chromatographic strategy based on your laboratory's hardware capabilities.

DecisionTree Start Sample: (4R)-4-Amino-5-hydroxypentanoic acid Isomeric Mixture Detector Available Detector? Start->Detector MS LC-MS/MS, CAD, or ELSD Detector->MS Yes UV UV/Vis Only Detector->UV No Direct Direct Chiral Separation (No Derivatization) MS->Direct Indirect Indirect Separation (Pre-column Derivatization) UV->Indirect ZWIX Column: CHIRALPAK ZWIX(+/-) Mobile Phase: Acidic/Zwitterionic Direct->ZWIX Marfey Reagent: Marfey's (FDAA/FDLA) Column: Standard C18 RP-HPLC Indirect->Marfey

Decision tree for selecting the optimal HPLC strategy for aliphatic amino acid isomers.

Table 1: Comparison of Direct vs. Indirect Chiral HPLC Methods
ParameterDirect Separation (ZWIX)Indirect Separation (Marfey's Reagent)
Column Type Zwitterionic CSP (e.g., CHIRALPAK ZWIX)Achiral RP-HPLC (e.g., C18)
Detector Required LC-MS/MS, CAD, or ELSDUV/Vis (typically 340 nm)
Sample Preparation Dilution onlyPre-column derivatization (1.5 hours)
Mechanism Synergistic ion-exchange & H-bondingConversion of enantiomers to diastereomers
Primary Advantage Non-destructive, high throughputHigh sensitivity with standard UV detectors

Part 2: Direct Separation (Underivatized)

For laboratories equipped with Mass Spectrometry (LC-MS/MS) or universal detectors (CAD/ELSD), direct separation of the underivatized isomers is the most efficient workflow.

Q: Why do traditional chiral columns fail for (4R)-4-Amino-5-hydroxypentanoic acid, and what should I use instead? A: Traditional polysaccharide-based columns (like CHIRALPAK AD or OD) rely heavily on π−π interactions and inclusion complexation. Because 4-Amino-5-hydroxypentanoic acid is a small, aliphatic molecule, it simply washes through these columns in the void volume. Instead, you must use a Zwitterionic Chiral Stationary Phase (CSPs) , such as CHIRALPAK ZWIX(+) or ZWIX(-)[2]. These columns fuse a cinchona alkaloid with a sulfonic acid group, providing simultaneous anion- and cation-exchange sites[3]. This dual-ionic mechanism locks onto the zwitterionic backbone (the amine and carboxylic acid groups) of the analyte, while the chiral pocket of the alkaloid discriminates between the 4R and 4S spatial arrangements[2].

Q: How do I optimize the mobile phase for a ZWIX column? A: The retention and enantioselectivity on a ZWIX column are entirely governed by the ionic strength and pH of the mobile phase[4].

  • Bulk Solvent: Use a protic solvent mixture, typically Methanol/Water (e.g., 98:2 v/v). Methanol promotes the necessary ionic interactions better than acetonitrile.

  • Additives (Critical): You must add both an acid and a base to create a buffer system that modulates the ion exchange. A standard starting point is 50 mM Formic Acid and 25 mM Diethylamine (DEA) in methanol. Causality: The acid protonates the analyte's amine and the column's basic sites, while the base deprotonates the analyte's carboxylic acid and the column's sulfonic acid. Adjusting the ratio of Formic Acid to DEA directly controls the retention time.

Part 3: Indirect Separation via Pre-Column Derivatization

If your system is limited to UV/Vis detection, you cannot detect the native compound reliably. You must derivatize the primary amine using Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) or its advanced leucine variant (FDLA)[5].

Q: How does Marfey's reagent enable separation on a standard C18 column? A: Marfey's reagent reacts with the primary amine of the analyte via Nucleophilic Aromatic Substitution ( SN​Ar ). This reaction does two things:

  • It attaches a strongly UV-absorbing 2,4-dinitrophenyl group to the molecule, enabling highly sensitive detection at 340 nm[6].

  • It introduces a fixed chiral center (e.g., L-alanine or L-leucine). When the pure L-reagent reacts with a mixture of 4R and 4S isomers, it generates diastereomers (L-4R and L-4S)[5]. Unlike enantiomers, diastereomers have different physical properties (hydrophobicity, dipole moments) and can be easily separated on a standard, achiral C18 reversed-phase column[7].

Standard Operating Procedure: Marfey's Derivatization Workflow

To ensure a self-validating system, always run a "Reagent Blank" (substituting the sample with water) alongside your samples. Marfey's reagent slowly hydrolyzes in water, creating a background peak that must not co-elute with your target diastereomers.

Workflow Step1 1. Aliquot Sample (50 µL) Step2 2. Add Base (10 µL 200 mM NaHCO3) Step1->Step2 Step3 3. Add Marfey's Reagent (10 µL 1% FDLA) Step2->Step3 Step4 4. Incubate (40°C for 1 h) Step3->Step4 Step5 5. Quench & Dilute (Add HCl & 50% MeOH) Step4->Step5 Step6 6. RP-HPLC Analysis (Detect at 340 nm) Step5->Step6

Step-by-step workflow for the pre-column derivatization of amino acids using Marfey's Reagent.

Protocol Steps:

  • Alkalinization: Mix 50 µL of the sample (approx. 1 mg/mL) with 10 µL of 200 mM NaHCO3​ [7]. Causality: The primary amine of the analyte must be deprotonated to act as a nucleophile.

  • Derivatization: Add 10 µL of 1% (w/v) Marfey's reagent (FDAA or FDLA) dissolved in acetone[7].

  • Incubation: Heat the mixture at 40°C for 1 hour in the dark[7].

  • Quenching: Stop the reaction by adding 10 µL of 200 mM HCl. Causality: Neutralizing the base prevents further reaction and protonates the mixture, ensuring compatibility with the acidic HPLC mobile phase.

  • Dilution: Add 930 µL of 50% Methanol/Water, filter through a 0.45 µm membrane, and inject into the HPLC[7].

Table 2: Optimized RP-HPLC Gradient for Marfey's Derivatized Isomers

Use a standard C18 column (e.g., 150 x 4.6 mm, 3 µm) at a flow rate of 1.0 mL/min.

Time (min)% Mobile Phase A (Water + 0.1% TFA)% Mobile Phase B (Acetonitrile + 0.1% TFA)
0.08020
2.08020
25.04060
26.01090
30.01090
31.08020

Part 4: Troubleshooting & FAQs

Q: I am seeing peak tailing for the underivatized isomers on the ZWIX column. How do I fix this? A: Peak tailing on zwitterionic columns usually indicates secondary interactions with unbonded silanol groups on the silica support, or an imbalance in the buffer ratio. Solution: Increase the concentration of the acidic additive (e.g., bump Formic Acid from 50 mM to 75 mM) to fully protonate the silanols. Alternatively, ensure your column temperature is strictly controlled (typically 25°C), as ion-exchange kinetics are highly temperature-dependent.

Q: In my Marfey's derivatization method, I see a massive peak that obscures my analyte. What is it? A: This is likely the hydrolyzed unreacted Marfey's reagent (e.g., DNP-L-Ala-OH). Because Marfey's reagent is added in molar excess to drive the reaction to completion, the unreacted portion hydrolyzes during the quenching step. Solution: Flatten the gradient profile between 20% and 40% Mobile Phase B. The hydrolyzed reagent is highly polar and will elute early. By using a shallower gradient, you increase the resolution between the reagent peak and the derivatized (4R)-4-Amino-5-hydroxypentanoic acid diastereomers.

Q: My derivatization yield is inconsistent between batches. Why? A: The SN​Ar reaction is highly sensitive to the pH of the reaction mixture. If your sample matrix is highly acidic, the 10 µL of 200 mM NaHCO3​ may not be sufficient to raise the pH to the optimal range (pH 8.0 - 9.5). Solution: Verify the pH of the mixture using micro-pH paper before adding the Marfey's reagent. If necessary, neutralize the sample matrix prior to aliquoting.

References

  • PubChem. (n.d.). (4S)-4-Amino-5-hydroxypentanoic acid | C5H11NO3 | CID 9547920. National Institutes of Health.[Link]

  • Bhushan, R., & Brückner, H. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems. PubMed. [Link]

  • Fujii, K., et al. (2019). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). MDPI.[Link]

  • Daicel Chiral Technologies. (n.d.). Daicel CHIRALPAK® ZWIX Zwitterionic Ion Exchange HPLC Chiral Columns. The Lab Store.[Link]

  • Canadian Life Science. (n.d.). CHIRALPAK® ZWIX Canadian Life Science Online.[Link]

  • Harada, K., et al. (2016). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. ACS Publications.[Link]

  • ChromTech. (n.d.). Daicel and ChromTech columns - Chiral Technologies - HPLC.[Link]

Sources

Optimization

Technical Support Center: Stereochemical Troubleshooting for (4R)-4-Amino-5-hydroxypentanoic Acid

Welcome to the Technical Support Center for (4R)-4-Amino-5-hydroxypentanoic acid (commonly referred to as D-Glutamol or H-D-Glu-ol). This chiral building block is widely used in the synthesis of pseudopeptides, C-termina...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (4R)-4-Amino-5-hydroxypentanoic acid (commonly referred to as D-Glutamol or H-D-Glu-ol). This chiral building block is widely used in the synthesis of pseudopeptides, C-terminally modified peptides, and active pharmaceutical ingredients.

Because the chiral center (C4) is adjacent to a highly reactive primary amine and can be transiently positioned alpha to a carbonyl during synthetic workflows, it is highly susceptible to racemization (epimerization). This guide provides mechanistic troubleshooting, causality analysis, and self-validating protocols to ensure absolute stereocontrol during your experiments.

FAQ 1: Upstream Synthesis & Reduction

Q: I am reducing Fmoc-D-Glu(OtBu)-OH to Fmoc-D-Glutamol(OtBu) using a mixed anhydride method, but chiral HPLC shows significant racemization. What is the cause?

A: The racemization is caused by the formation of a 5(4H)-oxazolone intermediate during the activation of the alpha-carboxyl group[1]. When you activate the carboxylic acid with isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM), the adjacent Fmoc-protected amine can intramolecularly attack the activated carbonyl. This forms an oxazolone ring, which rapidly deprotonates at the C4 chiral center to form an achiral enolate. Upon reduction with NaBH 4​ , the ring opens to yield a racemic mixture of the amino alcohol.

Causality & Solution: The activation energy for oxazolone formation is higher than that of mixed anhydride formation. By strictly controlling the thermodynamics (keeping the reaction strictly below -15°C) and avoiding any excess of the NMM base, you kinetically trap the mixed anhydride and prevent cyclization before the NaBH 4​ can reduce it.

G A Fmoc-D-Glu(OtBu)-OH (Chiral C4 Intact) B Mixed Anhydride Intermediate A->B IBCF, NMM C 5(4H)-Oxazolone Formation B->C Base Excess or T > -10°C E NaBH4 Reduction (Strictly < -15°C) B->E Rapid Reduction D Racemic Product (DL-Glutamol) C->D Ring Opening F (4R)-4-Amino-5-hydroxypentanoic acid (Enantiopure D-Glutamol) E->F Retention of Config

Mechanism of racemization via oxazolone vs. retention during mixed anhydride reduction.

Protocol 1: Racemization-Free Reduction of D-Glutamic Acid Derivatives

  • Dissolve 1.0 eq of Fmoc-D-Glu(OtBu)-OH in anhydrous THF (0.2 M) under a strict argon atmosphere.

  • Cool the solution to -20°C using a dry ice/ethylene glycol bath. Self-Validation: Use an internal probe; external bath temperature is not sufficient.

  • Add 1.05 eq of N-methylmorpholine (NMM). Critical: Do not exceed this stoichiometry.

  • Dropwise add 1.05 eq of isobutyl chloroformate (IBCF). Stir for exactly 15 minutes at -20°C.

  • In a separate flask, prepare a solution of 3.0 eq of NaBH 4​ in minimal cold water and add it rapidly to the reaction mixture.

  • Allow the reaction to stir for 10 minutes at -20°C, then quench with 1M KHSO 4​ . Extract with EtOAc, wash with brine, and dry over Na 2​ SO 4​ .

FAQ 2: Downstream Oxidation (Pseudopeptide Synthesis)

Q: I am oxidizing the C5 hydroxyl of Fmoc-D-Glutamol(OtBu) to an aldehyde to form a reduced peptide bond ( ψ[CH2​NH] ). Why does reductive amination yield a diastereomeric mixture?

A: You are likely using a Swern oxidation or another base-mediated oxidation protocol. Alpha-amino aldehydes are intrinsically labile and highly prone to epimerization[2]. During a Swern oxidation, the addition of N,N-diisopropylethylamine (DIPEA) is required to break down the alkoxysulfonium ylide. This basic environment catalyzes the enolization of the newly formed alpha-amino aldehyde, destroying the C4 stereocenter. Literature confirms that Swern oxidation of glutamol derivatives leads to an inseparable 8:2 diastereomeric mixture precisely due to this DIPEA-induced racemization[3].

Causality & Solution: You must decouple the oxidation step from basic conditions. Using Dess-Martin Periodinane (DMP) provides a neutral to mildly acidic environment, which completely suppresses enolization and locks the stereocenter in its (4R) configuration. Alternatively, direct reduction of the protected amino acid to the aldehyde using CDI/DIBAL-H avoids the alcohol intermediate entirely and preserves stereointegrity[2].

G Start (4R)-4-Amino-5-hydroxypentanoic acid Derivative (Alcohol) Swern Swern Oxidation (DMSO, (COCl)2, DIPEA) Start->Swern DMP Dess-Martin Periodinane (DCM, Neutral) Start->DMP Aldehyde alpha-Amino Aldehyde Intermediate Swern->Aldehyde DMP->Aldehyde Enol Enolization (Loss of Stereocenter) Aldehyde->Enol DIPEA (Base) present Pure Enantiopure Aldehyde (Retention of Config) Aldehyde->Pure Neutral conditions Racemic Racemic Aldehyde (Diastereomeric Mixture) Enol->Racemic

Stereochemical outcomes of basic vs. neutral oxidation on alpha-amino aldehydes.

Data Table: Oxidation Methods vs. Stereochemical Integrity

Oxidation MethodReagentspH EnvironmentTypical YieldEnantiomeric Excess (% ee)
Swern DMSO, (COCl) 2​ , DIPEABasic85%< 20% (Highly Racemized)
DMP Dess-Martin Periodinane, DCMNeutral/Mild Acidic92%> 98% (Retention)
TEMPO/BAIB TEMPO, PhI(OAc) 2​ , DCM/H 2​ OMild Acidic88%> 97% (Retention)
CDI/DIBAL-H CDI, DIBAL-H (Direct from acid)Neutral84%> 99% (Retention)

Protocol 2: Neutral Oxidation using Dess-Martin Periodinane (DMP)

  • Dissolve 1.0 eq of Fmoc-D-Glutamol(OtBu) in wet dichloromethane (DCM containing 0.1% water to accelerate the reaction).

  • Cool the reaction vessel to 0°C.

  • Add 1.2 eq of Dess-Martin Periodinane (DMP) in a single portion.

  • Stir for 1-2 hours while warming to room temperature. Monitor by TLC until the alcohol is consumed.

  • Quench the reaction by adding an equal volume of 10% aqueous Na 2​ S 2​ O 3​ in saturated aqueous NaHCO 3​ . Stir vigorously for 15 minutes until the organic layer is clear.

  • Extract, dry, and immediately use the resulting alpha-amino aldehyde in the subsequent reductive amination step. Self-Validation: Do not store the aldehyde, as it can slowly epimerize even upon standing.

FAQ 3: Solid-Phase Peptide Synthesis (SPPS) Integration

Q: Can the (4R) stereocenter invert during attachment to a 2-Chlorotrityl Chloride (2-CTC) resin?

A: Direct attachment of the hydroxyl group to a 2-CTC resin requires a base (e.g., pyridine or DIPEA) to neutralize the liberated HCl. While the C4 center is relatively stable in the alcohol form, side reactions can occur if the amino group is unprotected. Specifically, O-to-N acyl transfer during subsequent peptide coupling steps can proceed through a 5- or 6-membered cyclic transition state, which has been shown to induce epimerization at the adjacent chiral center[1].

Causality & Solution: Always ensure the C4 amine is Fmoc-protected before resin loading. Furthermore, limit the loading time to 2 hours at room temperature to minimize base exposure. When properly protected, Fmoc-amino alcohols can be utilized in SPPS without observable racemization[4].

References
  • Arbour, C. A., Mendoza, L. G., & Stockdill, J. L. (2020). Recent advances in the synthesis of C-terminally modified peptides. Organic & Biomolecular Chemistry.[Link]

  • Lenci, E., Menchi, G., & Trabocchi, A. (2015). A rapid and efficient one-pot method for the reduction of N-protected α-amino acids to chiral α-amino aldehydes using CDI/DIBAL-H. Organic & Biomolecular Chemistry.[Link]

  • Knör, S. (2007). Design and Synthesis of FVIII- and uPAR-Selective Ligands and Cross-Linked Polymers as Media for NMR. mediaTUM.[Link]

  • Enjalbal, C., et al. (2011). Solid phase peptide synthesis of peptide alcohols.

Sources

Troubleshooting

Technical Support Center: Scale-Up Troubleshooting for (4R)-4-Amino-5-hydroxypentanoic Acid Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of (4R)-4-amino-5-hydroxypentanoic acid (also known as D-glut...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of (4R)-4-amino-5-hydroxypentanoic acid (also known as D-glutamol or D-homoserine homologue). This highly hydrophilic zwitterion is a critical chiral building block and a precursor for competitive enzyme inhibitors[1].

Scaling up this molecule presents severe chemoselectivity and regioselectivity challenges[2]. Direct reduction of the α -carboxyl group in D-glutamic acid is notoriously inefficient due to the competing reactivity of the γ -carboxyl group. To bypass this, the industry standard relies on the Pyroglutamate Route . While early literature established this pathway for the (S)-enantiomer[1], the exact same thermodynamic principles apply to the (4R)-enantiomer when starting from D-glutamic acid[3].

SynthesisWorkflow A D-Glutamic Acid (Starting Material) B D-Pyroglutamic Acid (Lactamization) A->B Heat / -H2O C Methyl D-Pyroglutamate (Alpha-COOH Activation) B->C MeOH, H+ (Cat.) D (R)-5-(hydroxymethyl)pyrrolidin-2-one (Selective Reduction) C->D NaBH4, THF/MeOH, 0°C E (4R)-4-Amino-5-hydroxypentanoic Acid (Target Zwitterion) D->E Ba(OH)2, H2O, Reflux

Workflow for the scale-up synthesis of (4R)-4-Amino-5-hydroxypentanoic acid via the pyroglutamate route.

Frequently Asked Questions & Troubleshooting

Q1: Regioselectivity – How do I prevent the reduction of the γ -carboxyl group at a multi-kilogram scale? Cause: Standard hydride reagents cannot easily differentiate between the α and γ carboxyl groups of unprotected glutamic acid, leading to complex mixtures of diols and over-reduced byproducts. Solution: Utilize the lactamization strategy. By intentionally dehydrating D-glutamic acid to form D-pyroglutamic acid, you covalently mask both the γ -carboxyl and α -amino groups within a stable lactam ring[3]. The lactam carbonyl is highly resistant to mild reducing agents like NaBH4​ , allowing for 100% regioselective reduction of the α -ester[1][4].

Q2: Chemoselectivity – During the NaBH4​ reduction of methyl D-pyroglutamate, my yields drop and impurities spike. Why? Cause: The reduction of the ester with NaBH4​ in pure methanol is highly exothermic. At scale, localized thermal runaways degrade the borohydride reagent prematurely and can trigger ring-opening or transesterification side reactions[4]. Solution: Use a mixed solvent system (e.g., THF/Methanol). THF acts as a thermal sink and moderates the reactivity. Add NaBH4​ in discrete batches at 0 °C, and quench strictly with acetic acid rather than strong mineral acids to prevent degradation[4].

Q3: Lactam Hydrolysis – I am seeing incomplete conversion when hydrolyzing (R)-5-(hydroxymethyl)pyrrolidin-2-one back to the open-chain amino acid. What is the cause? Cause: The hydrolysis of the lactam to (4R)-4-amino-5-hydroxypentanoic acid is a delicate equilibrium process. Under standard aqueous acidic or basic conditions, the thermodynamic stability of the 5-membered pyrrolidinone ring heavily favors the closed-ring lactam upon neutralization or concentration[1]. Solution: Use Barium Hydroxide ( Ba(OH)2​ ). The strong base fully opens the ring. During workup, neutralization with exact stoichiometric amounts of sulfuric acid ( H2​SO4​ ) precipitates Barium Sulfate ( BaSO4​ ). This irreversible precipitation drives the equilibrium forward and completely removes the inorganic salts, leaving the pure zwitterion in solution.

HydrolysisEquilibrium Lactam (R)-5-(hydroxymethyl)pyrrolidin-2-one (Thermodynamically Stable Lactam) OpenChain (4R)-4-Amino-5-hydroxypentanoic Acid (Open Chain Zwitterion) Lactam->OpenChain Ba(OH)2 (aq), Reflux (Ring Opening) OpenChain->Lactam Heat / Neutral pH (Spontaneous Cyclization)

Equilibrium dynamics between the stable lactam and the open-chain zwitterion during hydrolysis.

Quantitative Data: Reduction Strategy Comparison

To justify the selection of the pyroglutamate route, the following table summarizes the performance of various synthetic strategies during scale-up:

Synthesis StrategyReagentsRegioselectivity ( α vs γ )Typical YieldScale-Up Suitability
Direct Borane Reduction BH3​ -THF, I2​ Poor (Mixtures formed)< 40%Low (Highly exothermic, low purity)
Mixed Anhydride Isobutyl chloroformate, NaBH4​ Moderate60 - 70%Medium (Requires cryogenic -20°C)
Pyroglutamate Route MeOH/ H+ , NaBH4​ , Ba(OH)2​ Excellent (100% α -selective)> 85%High (Room temp, cost-effective)

Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure high fidelity during scale-up operations.

Protocol 1: Regioselective Reduction to (R)-5-(hydroxymethyl)pyrrolidin-2-one
  • Preparation: Charge a jacketed reactor with methyl D-pyroglutamate (1.0 eq) and a 1:1 (v/v) mixture of anhydrous THF and Methanol (10 volumes).

  • Cooling: Chill the solution to 0 °C under a nitrogen atmosphere.

  • Reduction: Add Sodium Borohydride ( NaBH4​ ) (2.5 eq) in 5 equal portions over 2 hours. Causality: Batch addition prevents thermal runaway and suppresses transesterification side reactions[4].

  • In-Process Validation: Stir continuously at 0 °C. The reaction is complete when hydrogen gas evolution completely ceases and TLC (EtOAc/MeOH 9:1) shows the total disappearance of the ester spot.

  • Quenching: Slowly add glacial acetic acid until the pH reaches 6.5 to safely quench excess borohydride without triggering premature hydrolysis[4].

  • Isolation: Concentrate under reduced pressure, filter through a silica plug to remove borate salts, and elute with chloroform/methanol to afford the lactam as a colorless solid.

Protocol 2: Barium Hydroxide-Mediated Hydrolysis to (4R)-4-Amino-5-hydroxypentanoic Acid
  • Hydrolysis: Suspend (R)-5-(hydroxymethyl)pyrrolidin-2-one (1.0 eq) and Ba(OH)2​⋅8H2​O (1.5 eq) in deionized water (15 volumes).

  • Heating: Reflux the mixture at 100 °C for 6 hours. Causality: The strong base quantitatively opens the lactam ring, forming the highly water-soluble barium salt of the amino acid.

  • Neutralization: Cool the reactor to room temperature. Carefully add 1M H2​SO4​ dropwise until the pH is exactly 6.0 (the isoelectric point of the zwitterion).

  • Validation Check: A dense white precipitate of BaSO4​ will form. Validate complete precipitation by adding a single drop of H2​SO4​ to an aliquot of the clear supernatant; if no cloudiness appears, barium removal is complete.

  • Filtration & Crystallization: Filter the BaSO4​ through a Celite pad. Concentrate the aqueous filtrate to 2 volumes and add absolute ethanol (10 volumes) as an anti-solvent to crystallize the highly pure (4R)-4-amino-5-hydroxypentanoic acid[1].

References

  • PubChem Compound Summary for CID 9547920, (4S)-4-Amino-5-hydroxypentanoic acid. National Center for Biotechnology Information.
  • Simple Syntheses of (S)-2- and 4-Amino-5-hydroxypentanoic Acids. J. Chem. Soc., Perkin Trans. 1, RSC Publishing.
  • 5-Hydroxymethylpyrrolidin-2-one Preparation Products And Raw materials. ChemicalBook.
  • ALTERNATIVE SYNTHESIS OF RENIN INHIBITORS AND INTERMEDIATES THEREOF. European Patent Office.

Sources

Reference Data & Comparative Studies

Validation

Comparing Chemical vs. Enzymatic Synthesis of (4R)-4-Amino-5-hydroxypentanoic Acid

(4R)-4-Amino-5-hydroxypentanoic acid—commonly referred to as D-glutamicol or D-Glu-ol—is a highly valuable chiral amino alcohol. It serves as a critical intermediate in the synthesis of peptidomimetics, chiral pyrrolidin...

Author: BenchChem Technical Support Team. Date: March 2026

(4R)-4-Amino-5-hydroxypentanoic acid—commonly referred to as D-glutamicol or D-Glu-ol—is a highly valuable chiral amino alcohol. It serves as a critical intermediate in the synthesis of peptidomimetics, chiral pyrrolidines, and potent mechanism-based inhibitors for γ-aminobutyric acid aminotransferase (GABA-AT) and ionotropic glutamate receptors[1][2][3].

Because the stereocenter at the C4 position is vital for target receptor binding, synthesizing this compound requires strict control over enantiomeric purity. Historically, researchers have relied on the chemical reduction of D-glutamic acid. However, recent advances in biocatalysis and heterogeneous catalysis have introduced highly selective, greener alternatives[4][5]. This guide provides an in-depth, objective comparison of the chemical and enzymatic synthetic routes, complete with step-by-step methodologies and experimental causality.

Chemical Synthesis: Regioselective Reduction & Heterogeneous Catalysis

The fundamental challenge in the chemical synthesis of (4R)-4-amino-5-hydroxypentanoic acid from D-glutamic acid is regioselectivity . Glutamic acid possesses two carboxyl groups (α and γ); reducing only the α-carboxyl group to an alcohol without affecting the γ-carboxyl group or racemizing the chiral center requires strategic protection and activation.

Strategy A: The Mixed Anhydride Method

The most established bench-scale method involves protecting the γ-carboxyl group as a tert-butyl ester and the α-amino group with a Boc (tert-butyloxycarbonyl) group. The free α-carboxyl group is then activated as a mixed anhydride using isobutyl chloroformate and selectively reduced with sodium borohydride (NaBH₄).

Strategy B: Heterogeneous Catalytic Hydrogenation

For industrial scale-up, a one-pot conversion utilizing heterogeneous catalysis has been developed. D-glutamic acid undergoes thermal dehydration to D-pyroglutamic acid, followed by high-pressure hydrogenation over a Ru/Al₂O₃ catalyst to yield D-pyroglutaminol. A subsequent base-catalyzed ring-opening yields the target (4R)-4-amino-5-hydroxypentanoic acid[4].

ChemicalRoute A D-Glutamic Acid B 1. Protection Boc-D-Glu(OtBu)-OH A->B Boc2O, tBuOH C 2. Activation Mixed Anhydride Formation B->C Isobutyl chloroformate, NMM D 3. Reduction Boc-D-Glu-ol(OtBu) C->D NaBH4, THF/H2O E 4. Deprotection (4R)-4-Amino-5-hydroxypentanoic acid D->E TFA/DCM

Chemical synthesis workflow via the mixed anhydride reduction strategy.

Enzymatic Synthesis: Transaminase-Mediated Biocatalysis

Biocatalysis provides a direct, protecting-group-free route to chiral amino alcohols. The most efficient enzymatic approach utilizes an (R)-selective ω-transaminase ((R)-ω-TA) .

In this pathway, the prochiral precursor 5-hydroxy-4-oxopentanoic acid is subjected to stereoselective reductive amination. The transaminase utilizes Pyridoxal-5'-phosphate (PLP) as a cofactor to transfer an amino group from a cheap donor (such as D-alanine or isopropylamine) directly to the ketone carbon[6]. To drive the equilibrium forward and prevent product inhibition, the reaction is often coupled with a secondary enzyme system (e.g., Lactate Dehydrogenase) to continuously remove the pyruvate byproduct.

EnzymaticRoute A 5-Hydroxy-4-oxopentanoic acid B (R)-ω-Transaminase (PLP Cofactor) A->B Substrate Binding C (4R)-4-Amino-5-hydroxypentanoic acid B->C Stereoselective Amination E Pyruvate (Byproduct) B->E Byproduct Release D D-Alanine (Amine Donor) D->B Amine Transfer

(R)-ω-Transaminase biocatalytic pathway for stereoselective synthesis.

Quantitative Performance Comparison

The table below summarizes the core metrics of both methodologies based on established laboratory and pilot-scale data.

MetricChemical Synthesis (Mixed Anhydride)Enzymatic Synthesis (ω-Transaminase)
Overall Yield 65% - 75% (over 4 steps)85% - 95% (single step)
Enantiomeric Excess (ee) >98% (dependent on starting material)>99.9% (enzyme-controlled)
Reaction Conditions -15°C to Room Temp, organic solvents30°C - 37°C, aqueous buffer (pH 7.5-8.5)
Atom Economy / E-factor Low (High waste from protecting groups)High (Minimal waste, water as solvent)
Primary Bottleneck Tedious protection/deprotection stepsAvailability of specific precursor & enzyme
Scalability Excellent (Standard batch reactors)Good (Requires cofactor recycling systems)

Validated Experimental Protocols

As a Senior Application Scientist, it is critical to understand why each reagent is used. The following protocols are designed as self-validating systems to ensure reproducibility.

Protocol A: Chemical Reduction via Mixed Anhydride

Objective: Selectively reduce Boc-D-Glu(OtBu)-OH to Boc-D-Glu-ol(OtBu).

  • Activation: Dissolve 10 mmol of Boc-D-Glu(OtBu)-OH in 30 mL of anhydrous Tetrahydrofuran (THF) and cool to -15°C under an inert argon atmosphere.

  • Base Addition: Add 11 mmol of N-methylmorpholine (NMM). Causality: NMM acts as a non-nucleophilic base to neutralize the HCl generated in the next step, preventing acidic cleavage of the Boc group.

  • Anhydride Formation: Dropwise add 10.5 mmol of isobutyl chloroformate. Stir for 20 minutes at -15°C. A white precipitate (NMM·HCl) will form, indicating successful activation.

  • Reduction: Filter the precipitate rapidly into a pre-cooled flask containing a suspension of 30 mmol NaBH₄ in 10 mL of water/THF. Causality: The addition of water accelerates the hydride transfer from NaBH₄ to the mixed anhydride, driving the reduction to completion before the anhydride can hydrolyze back to the acid.

  • Quenching & Extraction: Stir for 1 hour, quench carefully with 1M KHSO₄ to destroy excess NaBH₄, and extract with Ethyl Acetate. Wash with brine, dry over Na₂SO₄, and concentrate.

  • Deprotection: Treat the resulting oil with 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 2 hours at room temperature to remove both the Boc and tBu groups, yielding the final (4R)-4-amino-5-hydroxypentanoic acid TFA salt.

Protocol B: Enzymatic Reductive Amination

Objective: Convert 5-hydroxy-4-oxopentanoic acid to (4R)-4-amino-5-hydroxypentanoic acid using an engineered (R)-ω-TA.

  • Buffer Preparation: Prepare 50 mL of 100 mM Potassium Phosphate buffer (pH 8.0). Add 1 mM Pyridoxal-5'-phosphate (PLP). Causality: PLP is the mandatory cofactor that forms a Schiff base with the amine donor, enabling the transamination mechanism.

  • Substrate & Donor Addition: Dissolve 50 mM of 5-hydroxy-4-oxopentanoic acid and 250 mM of D-alanine (amine donor) in the buffer. Causality: A 5-fold excess of D-alanine pushes the reversible transaminase reaction toward product formation.

  • Equilibrium Shift System: Add 10 U/mL of Lactate Dehydrogenase (LDH) and 100 mM of NADH. Causality: LDH reduces the byproduct pyruvate into lactate. Removing pyruvate prevents it from competing for the enzyme's active site, ensuring >95% conversion.

  • Biocatalysis: Add 5 mg/mL of purified (R)-ω-Transaminase. Incubate at 30°C with gentle shaking (150 rpm) for 24 hours.

  • Purification: Terminate the reaction by heating to 80°C for 10 minutes to denature the enzymes. Centrifuge to remove precipitated proteins. Purify the supernatant via cation-exchange chromatography (e.g., Dowex 50WX8) to isolate the pure (4R)-4-amino-5-hydroxypentanoic acid.

Conclusion

For laboratories requiring immediate synthesis using readily available, inexpensive starting materials, the Chemical Route (Mixed Anhydride) remains the pragmatic choice, despite its lower atom economy. However, for process chemistry groups focused on green manufacturing and absolute stereochemical purity (>99.9% ee), the Enzymatic Route represents the state-of-the-art. The biocatalytic method eliminates the need for hazardous reducing agents and protecting groups, aligning perfectly with modern sustainable drug development practices.

References
  • Hydrogenation of Carboxylic Acids, Esters, and Related Compounds over Heterogeneous Catalysts. Chemical Reviews - ACS Publications. Available at:[Link]

  • 5-Substituted 4-Aminopentanoic Acids as Inactivators and Substrates of Gamma-Aminobutyric Acid Transaminase. ProQuest. Available at: [Link]

  • Discovery of a New Class of Ionotropic Glutamate Receptor Antagonists. PMC - NIH. Available at:[Link]

  • Highly selective synthesis of D-amino acids from readily available L-amino acids by a one-pot biocatalytic stereoinversion cascade. RSC Publishing. Available at:[Link]

  • Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine. Politecnico di Milano. Available at:[Link]

Sources

Comparative

Efficacy of (4R)-4-Amino-5-hydroxypentanoic Acid as a Chiral Synthon in Asymmetric Synthesis

Executive Summary & Mechanistic Rationale In the landscape of modern drug development, the demand for enantiopure active pharmaceutical ingredients (APIs) necessitates highly reliable, scalable, and atom-economical synth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of modern drug development, the demand for enantiopure active pharmaceutical ingredients (APIs) necessitates highly reliable, scalable, and atom-economical synthetic strategies. (4R)-4-Amino-5-hydroxypentanoic acid (also known as D-glutamol) has emerged as a privileged chiral building block (chiron) derived from the natural chiral pool[1].

Structurally, this compound is generated via the regioselective reduction of the α -carboxyl group of D-glutamic acid. Its strategic value lies in its trifunctional nature: a primary amine, a primary alcohol, and a terminal carboxylic acid. This unique topology allows for orthogonal protection and divergent functionalization. Mechanistically, the spatial isolation of the C4 chiral center from the reactive γ -carboxylic acid ensures that the stereocenter is highly resistant to racemization during downstream coupling or cyclization events. In drug discovery, this synthon is heavily utilized to construct complex pyrrolidine, piperidine, and indolizidine alkaloid scaffolds, as well as to synthesize C-terminal peptide alcohols and enzyme inhibitors[2][3].

Comparative Efficacy Analysis: Chiral Pool vs. Alternatives

When designing a synthetic route for a chiral API, chemists typically evaluate three primary strategies: Chiral Pool synthesis, Asymmetric Organocatalysis/Transition-Metal Catalysis, and Enzymatic Resolution.

As demonstrated in the comparative data below, utilizing (4R)-4-Amino-5-hydroxypentanoic acid offers distinct advantages in step economy and trace-metal avoidance, which is critical for late-stage API synthesis.

Table 1: Performance Comparison of Asymmetric Synthetic Strategies
Parameter(4R)-4-Amino-5-hydroxypentanoic Acid (Chiral Pool)Transition-Metal Asymmetric CatalysisEnzymatic Kinetic Resolution
Enantiomeric Excess (ee%) >99% (inherent to starting material)85% – 98% (highly substrate-dependent)>99% (but limited to 50% max theoretical yield)
Step Economy High (Direct incorporation of the chiral center)Medium (Requires pre-functionalization of pro-chiral substrates)Low (Requires separation of enantiomers and racemizaton of the undesired isomer)
API Suitability Excellent (Metal-free, no heavy metal purging required)Poor to Fair (Requires rigorous Pd/Ir/Ru purging to meet FDA limits <10 ppm)Good (Protein removal required, but generally non-toxic)
Scalability & Cost High (Derived from inexpensive D-glutamic acid)[4]Low to Medium (High cost of chiral ligands and noble metals)Medium (Dependent on enzyme stability and cofactor regeneration)
Stereocenter Stability Robust (C4 stereocenter is sterically protected)Variable (Susceptible to epimerization depending on adjacent groups)Robust

Visualizing the Synthetic Logic

The true efficacy of (4R)-4-Amino-5-hydroxypentanoic acid lies in its divergent synthetic utility. By selectively activating specific functional groups, chemists can drive the molecule toward entirely different therapeutic classes.

G D_Glu D-Glutamic Acid (Chiral Pool Precursor) Synthon (4R)-4-Amino-5-hydroxypentanoic Acid (D-Glutamol) D_Glu->Synthon Regioselective Reduction (Retention of Configuration) Pyrrolidines Pyrrolidine Alkaloids (e.g., Preussin analogs) Synthon->Pyrrolidines Intramolecular Lactamization Piperidines Piperidine Scaffolds (e.g., L-733,060 precursors) Synthon->Piperidines Chain Extension & Cyclization Peptides C-Terminal Peptide Alcohols (SPPS Modification) Synthon->Peptides Solid Phase Peptide Synthesis

Divergent synthetic pathways of (4R)-4-Amino-5-hydroxypentanoic acid in API development.

Validated Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocol details the application of (4R)-4-Amino-5-hydroxypentanoic acid in Solid Phase Peptide Synthesis (SPPS) to generate C-terminal peptide alcohols. Peptide alcohols are critical precursors for protease inhibitors and pseudopeptides[2].

Protocol: Anchoring and Elongation of (4R)-4-Amino-5-hydroxypentanoic Acid on Solid Support

Mechanistic Rationale: Standard SPPS requires a free carboxylic acid to attach to the resin. Because we are synthesizing a peptide alcohol, we must anchor the molecule via the C5 primary hydroxyl group. We utilize 2-Chlorotrityl chloride (2-CTC) resin. The extreme steric bulk of the 2-chlorotrityl group selectively reacts with the primary alcohol over the sterically hindered secondary/primary amines, while completely suppressing racemization at the adjacent C4 stereocenter.

Materials:

  • Fmoc-(4R)-4-amino-5-hydroxypentanoic acid (2.0 equiv relative to resin loading)

  • 2-Chlorotrityl chloride resin (loading: 1.0 mmol/g)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 equiv)

  • Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) (Anhydrous)

Step-by-Step Methodology:

  • Resin Swelling: Weigh 1.0 g of 2-CTC resin into a solid-phase synthesis reactor. Add 10 mL of anhydrous DCM and agitate gently for 30 minutes to swell the polymer matrix. Drain the solvent.

  • Anchoring Reaction: Dissolve Fmoc-(4R)-4-amino-5-hydroxypentanoic acid (2.0 mmol) in 8 mL of anhydrous DCM. Add DIPEA (4.0 mmol) to the solution. Causality note: DIPEA is chosen over Triethylamine because its steric bulk prevents it from acting as a nucleophile and competing with the alcohol for the trityl chloride sites.

  • Coupling: Add the solution to the swollen resin. Agitate the mixture at room temperature for 12 hours under an inert nitrogen atmosphere.

  • Capping: To quench unreacted trityl chloride sites and prevent truncation sequences during downstream peptide elongation, add 1 mL of Methanol and 0.5 mL of DIPEA to the reactor. Agitate for 20 minutes, then drain.

  • Washing: Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and again with DCM (3 x 10 mL).

  • Validation (Self-Validating Step): Cleave a micro-aliquot of the resin using 1% Trifluoroacetic acid (TFA) in DCM for 5 minutes. Analyze the filtrate via LC-MS to confirm the presence of the anchored synthon and verify that the Fmoc protecting group remains intact.

  • Elongation: Proceed with standard Fmoc-deprotection (20% piperidine in DMF) and iterative peptide coupling using HBTU/HOBt activation[2].

Conclusion

(4R)-4-Amino-5-hydroxypentanoic acid represents a pinnacle of chiral pool utilization. By leveraging the pre-existing stereochemistry of D-glutamic acid, synthetic chemists bypass the heavy metal toxicity, high costs, and optimization bottlenecks associated with asymmetric catalysis. Whether utilized for the total synthesis of complex natural alkaloids[1], the design of bacterial glutamate racemase inhibitors[3], or the solid-phase synthesis of pseudopeptides[2], this synthon provides a highly reliable, self-validating framework for advanced drug development.

References

  • "WO2011000848A1 - Solid phase peptide synthesis of peptide alcohols", Google Patents.
  • Ye, J.-L., et al. "L- or D-glutamic acid-derived chiron: versatile chiral building blocks for enantioselective total syntheses of natural products", Scientia Sinica Chimica, ResearchGate. Available at:[Link]

  • "Structural and functional analysis of two glutamate racemase isozymes from Bacillus anthracis and implications for inhibitor design", PMC/NIH. Available at:[Link]

Sources

Validation

Purity Analysis of (4R)-4-Amino-5-hydroxypentanoic Acid: A Comparative Guide to Chiral HPLC Methodologies

Introduction & Analyte Profiling (4R)-4-Amino-5-hydroxypentanoic acid (often referred to as D-glutamol) is a highly polar, unnatural amino acid derivative utilized as a critical chiral building block in pharmaceutical sy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analyte Profiling

(4R)-4-Amino-5-hydroxypentanoic acid (often referred to as D-glutamol) is a highly polar, unnatural amino acid derivative utilized as a critical chiral building block in pharmaceutical synthesis. From an analytical perspective, this molecule presents two significant challenges for enantiomeric excess (ee) determination:

  • Zwitterionic Nature: The presence of both a carboxylic acid and a primary amine means the molecule exists as a zwitterion in most aqueous and organic environments, leading to zero retention on standard reversed-phase columns.

  • Lack of a Chromophore: The aliphatic backbone lacks a conjugated π -system, rendering standard UV detection (e.g., at 254 nm) ineffective. Analysts must rely on universal detectors such as Evaporative Light Scattering Detection (ELSD), Corona Charged Aerosol Detection (CAD), or Mass Spectrometry (MS).

This guide objectively compares the performance of Zwitterionic Chiral Stationary Phases (CSPs) against traditional Crown Ether CSPs and Pre-column Derivatization strategies, providing a self-validating protocol for the optimal method.

Mechanistic Pathways & Method Selection Logic

The requirement for ELSD/MS detection dictates a strict constraint: the mobile phase must be entirely volatile. This causality directly drives our column selection.

Workflow A Analyte: (4R)-4-Amino-5-hydroxypentanoic acid (Zwitterionic, No UV Chromophore) B Select Analytical Strategy A->B C Direct Analysis (Underivatized) B->C Preferred D Indirect Analysis (Pre-column Derivatization) B->D Alternative E Zwitterionic CSP (ZWIX+) Mechanism: Double Ion-Pairing Detection: ELSD/MS C->E Optimal F Crown Ether CSP (CR+) Mechanism: Host-Guest Detection: Low UV C->F Sub-optimal G Polysaccharide CSP Mechanism: Steric/H-Bond Detection: UV 254nm D->G Fmoc-Cl Tag

Fig 1. Decision matrix for chiral HPLC method selection for zwitterionic amino alcohols.

Alternative A: Crown Ether CSPs (e.g., CROWNPAK CR(+))

Crown ether phases rely on the of the primary ammonium group inside a chiral 18-crown-6 ether cavity[1]. While effective for primary amines, this mechanism requires highly acidic mobile phases (typically pH 1.5 perchloric acid) to ensure full protonation of the amine[2]. Crucial Flaw: Perchloric acid is non-volatile, making this method completely incompatible with ELSD or MS. Relying on low-wavelength UV (210 nm) for this analyte yields poor sensitivity and baseline drift.

Alternative B: Pre-column Derivatization + Polysaccharide CSPs

Reacting the analyte with Fmoc-Cl or Marfey's reagent adds a strong chromophore and neutralizes the zwitterionic charge, allowing separation on standard[3]. Crucial Flaw: Derivatization introduces a 60-90 minute sample preparation overhead and risks kinetic resolution artifacts (where one enantiomer derivatizes faster than the other), potentially skewing the true ee% of the API.

The Optimal Solution: Zwitterionic CSPs (e.g., CHIRALPAK ZWIX(+))

feature a cinchona alkaloid skeleton fused with a sulfonic acid group[4]. They operate via a[5]. Because they utilize volatile hydro-organic mobile phases (Methanol/Acetonitrile with Formic Acid and Diethylamine), they are perfectly compatible with ELSD/MS. Furthermore, on a ZWIX(+) column, L-amino acids (4S) typically elute before D-amino acids (4R)[6]. This is chromatographically ideal: the minor impurity (4S) elutes first, preventing it from being obscured by the peak tailing of the major (4R) API.

Mechanism CSP Zwitterionic CSP (ZWIX+) Cinchona Alkaloid (Basic) Sulfonic Acid (Acidic) I1 Anion Exchange (N+ <---> COO-) CSP->I1 I2 Cation Exchange (SO3- <---> NH3+) CSP->I2 Analyte (4R)-4-Amino-5-hydroxypentanoic acid Carboxylate (COO-) Ammonium (NH3+) I1->Analyte I2->Analyte

Fig 2. Synergistic double ion-pairing mechanism between ZWIX(+) CSP and the zwitterionic analyte.

Quantitative Performance Comparison

ParameterZwitterionic CSP (ZWIX+)Crown Ether CSP (CR+)Pre-column Derivatization (IG)
Chiral Selector Cinchona alkaloid + Sulfonic acidChiral 18-Crown-6 etherAmylose tris(3-chloro-5-methylphenylcarbamate)
Separation Mechanism Double ion-pairingHost-guest complexationSteric fit & Hydrogen bonding
Analyte State Underivatized (Zwitterion)Underivatized (Cationic)Derivatized (e.g., Fmoc-amide)
Mobile Phase MeOH/ACN/H2O + FA/DEAAqueous HClO4 (pH 1.5)Hexane/IPA (Normal Phase)
Detection Compatibility ELSD, CAD, MS UV (210 nm), Incompatible with MSUV (254 nm), MS
Typical Resolution ( Rs​ ) > 3.0 ~ 2.0> 4.0
Sample Prep Time < 5 mins < 5 mins60 - 90 mins
Overall Efficiency Optimal Sub-optimalLow (Due to prep overhead)

Detailed Experimental Protocol: ZWIX(+) Method

This self-validating protocol is engineered to provide baseline resolution of (4R)- and (4S)-4-Amino-5-hydroxypentanoic acid without derivatization.

Materials & Instrumentation
  • Column: CHIRALPAK ZWIX(+) (150 x 4.6 mm, 3 µm)

  • Detector: Evaporative Light Scattering Detector (ELSD) (Drift tube temp: 60 °C, Gas pressure: 30 psi)

  • Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Ultrapure Water, Formic Acid (FA, ~98%), Diethylamine (DEA, ≥99.5% ).

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Action: Mix 490 mL MeOH, 490 mL ACN, and 20 mL ultrapure water (49:49:2, v/v/v). Add 1.88 mL of Formic Acid (50 mM) and 2.58 mL of Diethylamine (25 mM). Sonicate for 10 minutes to degas.

  • Causality: The 2:1 ratio of acidic to basic additives is critical. It ensures the mobile phase is slightly acidic, maintaining the zwitterionic state of the analyte while providing sufficient counter-ions. Formic acid competes with the carboxylate of the analyte, while diethylamine competes with the ammonium group, preventing overly strong retention and improving peak shape[5].

Step 2: Sample Preparation

  • Action: Dissolve 5.0 mg of the API sample in 1.0 mL of MeOH/Water (50:50, v/v). Vortex until clear, then filter through a 0.22 µm hydrophilic PTFE syringe filter.

  • Causality: The analyte is highly polar; adequate aqueous content is required for solubility. However, injecting 100% water would disrupt the HILIC-like partitioning layer on the column surface, leading to peak splitting.

Step 3: Chromatographic Execution

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Causality: Temperature control is vital because ion-pairing is an exothermic process. Lower temperatures generally increase retention and stereoselectivity, but setting it too low (<15 °C) can cause peak broadening due to slower mass transfer kinetics.

  • Injection Volume: 5 µL.

Step 4: System Suitability & Self-Validation

  • Action: Prior to analyzing the API, inject a racemic reference standard of 4-Amino-5-hydroxypentanoic acid.

  • Validation Criteria:

    • The (4S)-enantiomer must elute first, followed by the target (4R)-enantiomer.

    • The resolution ( Rs​ ) between the two peaks must be ≥2.0 .

    • Troubleshooting: If Rs​<2.0 , decrease the column temperature to 20 °C or slightly decrease the water content in the bulk mobile phase to increase ion-pairing interactions.

Sources

Comparative

Cost-benefit analysis of different (4R)-4-Amino-5-hydroxypentanoic acid synthesis routes

As a Senior Application Scientist, selecting the optimal synthetic route for chiral building blocks is a delicate balance between atom economy, reagent cost, and stereochemical fidelity. (4R)-4-Amino-5-hydroxypentanoic a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal synthetic route for chiral building blocks is a delicate balance between atom economy, reagent cost, and stereochemical fidelity. (4R)-4-Amino-5-hydroxypentanoic acid—often referred to as D-glutamicol—is a highly valuable chiral precursor utilized in the synthesis of polyoxin antibiotics, advanced peptidomimetics, and acts as a competitive inhibitor of γ -aminobutyric acid (GABA) aminotransferase[1].

The fundamental synthetic challenge in producing this compound lies in the regioselective reduction of the α -carboxyl group of D-glutamic acid without disturbing the γ -carboxyl group. This guide provides an in-depth cost-benefit analysis of the two primary synthetic pathways: the Mixed Anhydride Strategy and the Pyroglutamate (Lactam) Strategy .

Mechanistic Route Analysis

Route A: The Mixed Anhydride Strategy

Because the two carboxyl groups of D-glutamic acid possess similar reactivity profiles, direct reduction is unfeasible. Route A relies on orthogonal protecting groups. The γ -carboxyl is masked as a benzyl ester, and the α -amino group is protected using a bulky tert-butyloxycarbonyl (Boc) or Trityl group. The free α -carboxyl is then activated into a mixed anhydride using isobutyl chloroformate. This highly electrophilic intermediate allows for rapid, low-temperature reduction by sodium borohydride ( NaBH4​ )[2]. While this route offers excellent control, it suffers from poor atom economy—the majority of the molecular weight processed consists of protecting groups that are ultimately discarded.

Route B: The Pyroglutamate (Lactam) Strategy

Route B is a biomimetic, highly scalable approach that leverages the thermodynamic properties of glutamic acid. Heating D-glutamic acid drives an intramolecular cyclization to form D-pyroglutamic acid. This 5-membered lactam ring acts as an elegant, internal protecting group that simultaneously masks both the α -amino and γ -carboxyl groups. The remaining α -carboxyl is then esterified and chemoselectively reduced to yield (R)-5-(hydroxymethyl)pyrrolidin-2-one. Finally, robust acidic hydrolysis opens the lactam ring to deliver the target compound[3].

SynthesisRoutes cluster_A Route A: Mixed Anhydride cluster_B Route B: Pyroglutamate Start D-Glutamic Acid A1 1. N-Boc & γ-Bzl Protection Start->A1 B1 1. Thermal Cyclization (140°C) Start->B1 A2 2. Isobutyl Chloroformate Activation A1->A2 A3 3. NaBH4 Reduction A2->A3 A4 4. Global Deprotection A3->A4 Target (4R)-4-Amino-5-hydroxypentanoic Acid A4->Target B2 2. Esterification (SOCl2/MeOH) B1->B2 B3 3. NaBH4 Reduction B2->B3 B4 4. Acidic Hydrolysis (HCl) B3->B4 B4->Target

Figure 1: Comparative workflow of the Mixed Anhydride and Pyroglutamate synthesis routes.

Cost-Benefit & Performance Analysis

When evaluating these routes for scale-up or routine laboratory preparation, Route B vastly outperforms Route A in almost every industrial metric.

MetricRoute A: Mixed AnhydrideRoute B: Pyroglutamate (Lactam)
Overall Yield 45 - 50%65 - 75%
Step Count 5 Steps4 Steps
Atom Economy Low (Heavy protecting groups discarded)High (Water and Methanol are the only major byproducts)
Reagent Cost High (Boc₂O, Isobutyl chloroformate, Pd/C)Low (SOCl₂, MeOH, NaBH₄, HCl)
Scalability Moderate (Exothermic activation, gas evolution)Excellent (Standard bulk reactor conditions)
Enantiomeric Purity >98% ee (Risk of minor racemization)>99% ee (Lactam strongly locks stereocenter)

Experimental Methodology: The Pyroglutamate Route

Given its superior scalability and cost-effectiveness, the Pyroglutamate strategy is the recommended protocol. Below is the self-validating, step-by-step methodology for this workflow.

Step 1: Thermal Cyclization to D-Pyroglutamic Acid
  • Procedure: Suspend D-glutamic acid (1.0 eq) in distilled water (1 M concentration). Heat the suspension in a sealed autoclave or under robust reflux at 140°C for 12–14 hours. Cool to room temperature and lyophilize to obtain a white solid.

  • Causality: The high thermal energy overcomes the activation barrier for the intramolecular nucleophilic attack of the α -amino group onto the γ -carboxyl group. This forms a thermodynamically stable 5-membered lactam, effectively masking both reactive sites.

  • Self-Validation: Perform TLC using a Ninhydrin stain. Unreacted D-glutamic acid will stain deep purple (primary amine). A successful reaction yields a product that does not stain purple, confirming the primary amine is locked within the lactam ring.

Step 2: Esterification
  • Procedure: Dissolve crude D-pyroglutamic acid in anhydrous methanol (0.5 M). Cool to 0°C and dropwise add thionyl chloride ( SOCl2​ , 1.2 eq). Attach a reflux condenser and heat to 65°C for 4 hours. Concentrate under reduced pressure.

  • Causality: SOCl2​ generates HCl in situ and converts the carboxylic acid into a highly reactive acid chloride, which is rapidly trapped by methanol to form methyl D-pyroglutamate. Anhydrous conditions are critical to prevent hydrolysis back to the starting material.

  • Self-Validation: Fourier-transform infrared spectroscopy (FTIR) will show a distinct shift. The broad carboxylic acid OH stretch will disappear, and two distinct carbonyl peaks will emerge: ~1740 cm⁻¹ (ester) and ~1700 cm⁻¹ (lactam).

Step 3: Chemoselective Reduction
  • Procedure: Dissolve methyl D-pyroglutamate in absolute ethanol. Cool to 0°C. Add NaBH4​ (2.5 eq) in small portions over 30 minutes to manage hydrogen gas evolution. Stir at room temperature for 6 hours. Quench carefully with saturated aqueous NH4​Cl .

  • Causality: The lactam carbonyl carbon is significantly less electrophilic than the ester carbonyl due to strong resonance electron donation from the adjacent nitrogen atom's lone pair. Consequently, the mild hydride source ( NaBH4​ ) chemoselectively attacks the ester, reducing it to a primary alcohol while leaving the lactam intact.

  • Self-Validation: Electrospray Ionization Mass Spectrometry (ESI-MS) will confirm the disappearance of the ester mass ( [M+H]+=144 ) and the appearance of the alcohol product, (R)-5-(hydroxymethyl)pyrrolidin-2-one ( [M+H]+=116 ).

Step 4: Lactam Hydrolysis
  • Procedure: Suspend the (R)-5-(hydroxymethyl)pyrrolidin-2-one in 6M HCl (aqueous). Reflux at 105°C for 12 hours. Cool the mixture and concentrate under reduced pressure to yield the hydrochloride salt of (4R)-4-amino-5-hydroxypentanoic acid.

  • Causality: The lactam amide bond is exceptionally stable. Strong aqueous acid and prolonged heating are required to protonate the amide oxygen. This protonation increases the electrophilicity of the carbonyl carbon, allowing water to attack and irreversibly open the ring[3].

  • Self-Validation: The re-emergence of the primary amine is confirmed by a positive (purple) Ninhydrin stain on TLC. 1H NMR (in D2​O ) will show the α -proton shifting upfield as the ring strain is relieved.

Mechanism A Methyl D-pyroglutamate Ester & Lactam B Borohydride Attack Selective at Ester A->B NaBH4, EtOH C (R)-5-(hydroxymethyl)pyrrolidin-2-one Stable Intermediate B->C Reduction D Ring Opening Aqueous HCl, 105°C C->D Hydrolysis E (4R)-4-Amino-5-hydroxypentanoic Acid Target Molecule D->E Protonation

Figure 2: Mechanistic progression of the chemoselective lactam reduction and subsequent hydrolysis.

References

  • [1] Simple Syntheses of (S)-2- and 4-Amino-5-hydroxypentanoic Acids. RSC Publishing. Available at:[Link]

  • [2] Diastereoselective Synthesis of (3R,5R)-Hydroxypiperazic Acid. National Science Foundation (NSF) Public Access Repository. Available at:[Link]

  • [3] Copper(I) mediated cross-coupling of amino acid derived organozinc reagents with acid chlorides. ResearchGate (Original Source: Org. Biomol. Chem.). Available at:[Link]

Sources

Validation

Comparison Guide: Methodologies for Confirming the Absolute Configuration of Synthesized (4R)-4-Amino-5-hydroxypentanoic Acid

The Stereochemical Challenge As a Senior Application Scientist in early-stage drug development, I frequently encounter the analytical bottleneck of confirming the absolute configuration (AC) of highly polar, low-molecula...

Author: BenchChem Technical Support Team. Date: March 2026

The Stereochemical Challenge

As a Senior Application Scientist in early-stage drug development, I frequently encounter the analytical bottleneck of confirming the absolute configuration (AC) of highly polar, low-molecular-weight chiral building blocks. (4R)-4-Amino-5-hydroxypentanoic acid —typically synthesized via the site-selective reduction of D-glutamic acid—presents a unique and severe stereochemical challenge:

  • Lack of a UV Chromophore: The molecule lacks conjugated pi-systems, rendering standard Electronic Circular Dichroism (ECD) completely ineffective.

  • High Polarity and Flexibility: As an amino alcohol, it is notoriously hygroscopic and tends to form oils or amorphous solids, severely hindering the growth of single crystals required for traditional X-Ray Diffraction (XRD).

To ensure the enantiomeric integrity of downstream Active Pharmaceutical Ingredients (APIs), we must deploy robust, orthogonal methodologies. This guide objectively compares the performance of our primary recommended platform—1[1]—against the 2[2] and traditional XRD.

Comparative Evaluation of Analytical Platforms

The Primary Solution: Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions[3]. Because it relies entirely on IR transitions rather than electronic excitations, it is completely independent of UV chromophores, making it the ideal spectroscopic tool for aliphatic amino alcohols[4]. By comparing the experimental VCD spectrum of the synthesized product in solution with an ab initio Density Functional Theory (DFT) calculated spectrum, we can unambiguously assign the absolute configuration without the need for crystallization or chemical derivatization[5].

The Chromatographic Alternative: Advanced Marfey’s Method (LC-MS)

When VCD instrumentation is unavailable, the Advanced Marfey’s Method serves as a highly sensitive, indirect chromatographic alternative. This method involves derivatizing the primary amine of the analyte with a chiral reagent, typically 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA)[2]. The reaction converts enantiomers into diastereomers. Due to differences in intramolecular hydrogen bonding and hydrophobicity, these diastereomers exhibit distinct retention times on a standard reversed-phase C18 column, allowing for mass-directed stereochemical assignment.

The Traditional Benchmark: X-Ray Diffraction (XRD)

While single-crystal XRD utilizing anomalous dispersion remains the gold standard for absolute stereochemistry[3], its utility for (4R)-4-Amino-5-hydroxypentanoic acid is severely limited by the "crystallization bottleneck."

DecisionMatrix Start (4R)-4-Amino-5-hydroxypentanoic acid Highly Polar, No UV Chromophore Cryst Can it form high-quality single crystals? Start->Cryst XRD X-Ray Diffraction (XRD) Gold Standard but High Bottleneck Cryst->XRD Yes Liquid Solution-Phase Analysis Required Cryst->Liquid No (Typical for Amino Alcohols) Deriv Is derivatization acceptable? Liquid->Deriv Marfeys Advanced Marfey's Method (FDAA Derivatization + LC-MS) Deriv->Marfeys Yes (High Sensitivity) VCD Vibrational Circular Dichroism (VCD) Direct Measurement + DFT Deriv->VCD No (Non-destructive, Direct)

Analytical Decision Matrix for Chiral Amino Alcohols.

Quantitative Data & Performance Comparison

The following table summarizes the experimental performance metrics of each methodology when applied specifically to 4-Amino-5-hydroxypentanoic acid.

Performance MetricVCD + DFT (Recommended)Advanced Marfey's (LC-MS)X-Ray Diffraction (XRD)
Sample Preparation Dissolution in DMSO−d6​ or D2​O FDAA Derivatization (pH 9.5)Single-crystal growth
Sample Requirement ~5–10 mg< 0.1 mg~1 mg (crystalline)
Time-to-Result 12–24 hours (incl. DFT compute)4–6 hoursWeeks to Months
Sample Recovery 100% (Non-destructive)0% (Destructive)100% (Non-destructive)
Applicability to Target Excellent (Handles flexible/polar)Excellent (Targets 1∘ amine)Poor (Forms amorphous oils)
Confidence Level Absolute (IR/VCD spectral match)High (Chromatographic match)Absolute (Anomalous dispersion)

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must not merely generate data; it must prove its own validity during execution. Below are the field-proven, self-validating workflows for the two viable solution-phase methods.

Protocol 1: VCD / DFT Workflow (Direct Measurement)

Causality & Rationale: We utilize deuterated solvents ( DMSO−d6​ or D2​O ) because standard protonated solvents possess massive IR absorption bands that mask the critical 1000–1800 cm−1 fingerprint region where the chiral C-N and C-O stretching and bending modes reside[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 8.0 mg of the synthesized (4R)-4-Amino-5-hydroxypentanoic acid in 150 µL of DMSO−d6​ (approx. 0.4 M concentration) to ensure a strong VCD signal ( ΔA≈10−4 ).

  • Spectral Acquisition: Load the sample into a BaF2​ cell with a 50 µm pathlength. Collect the IR and VCD spectra simultaneously using a VCD spectrometer at a resolution of 4 cm−1 for 4 hours to achieve an optimal signal-to-noise ratio.

  • DFT Conformational Search: Using molecular mechanics (e.g., OPLS4), generate all low-energy conformers of the (4R) enantiomer. This molecule is highly flexible; expect 20+ conformers within a 3.0 kcal/mol window.

  • Quantum Optimization: Optimize the geometries and calculate the IR and VCD frequencies at the B3LYP/6-311G(d,p) level of theory. Apply a Lorentzian line shape (width 8 cm−1 ) to the calculated transitions.

  • Self-Validation (The IR Check): Crucial Step. Overlay the Boltzmann-averaged theoretical IR spectrum with the experimental IR spectrum. If the fundamental vibrational modes do not align, the conformational search space was incomplete, and the VCD comparison cannot be trusted.

  • Stereochemical Assignment: Once the IR spectra match, compare the VCD spectra. A positive correlation in signs and relative intensities confirms the (4R) configuration.

VCDWorkflow Exp Experimental VCD/IR (DMSO-d6, 0.4M) Match Spectral Matching Absolute Configuration Assigned Exp->Match Compare Conf Conformational Search (Molecular Mechanics) DFT DFT Optimization (B3LYP/6-311G**) Conf->DFT Boltz Boltzmann Averaging of VCD/IR Spectra DFT->Boltz Boltz->Match Theoretical Spectra

Self-Validating VCD-DFT Workflow for Absolute Configuration Assignment.

Protocol 2: Advanced Marfey’s Derivatization (LC-MS)

Causality & Rationale: The reaction requires a mildly basic environment ( 1 M NaHCO3​ ) to ensure the primary amine of the pentanoic acid derivative is deprotonated (pKa ~9.5), allowing it to act as a nucleophile in the aromatic substitution of the fluorine atom on the FDAA reagent.

Step-by-Step Methodology:

  • Derivatization: To 50 µL of a 1 mg/mL aqueous solution of the synthesized amino acid, add 20 µL of 1 M NaHCO3​ and 100 µL of a 1% (w/v) solution of L-FDAA in acetone.

  • Incubation: Heat the mixture at 40°C for 1 hour.

  • Quenching: Stop the reaction by adding 20 µL of 1 M HCl . This neutralizes the base and stabilizes the diastereomeric product. Dilute with 810 µL of 50% aqueous acetonitrile.

  • Self-Validation (The Pseudo-Racemate Check): Crucial Step. Repeat steps 1-3 using D-FDAA on a separate aliquot of the synthesized product. The retention time of the synthesized product derivatized with L-FDAA must perfectly match the retention time of the opposite enantiomer standard derivatized with D-FDAA. This cross-check eliminates matrix effects or column artifacts as sources of error.

  • LC-MS Analysis: Inject 5 µL onto a C18 column (e.g., 150 × 4.6 mm, 3 µm) at 40°C. Elute using a linear gradient of water/acetonitrile containing 0.1% formic acid. Monitor the mass transitions corresponding to the FDAA-derivatized analyte via ESI-MS. The elution order (relative to known standards) confirms the absolute configuration.

Conclusion

For highly polar, flexible, and non-UV-absorbing chiral building blocks like (4R)-4-Amino-5-hydroxypentanoic acid, traditional X-Ray Crystallography is often a dead end. Vibrational Circular Dichroism (VCD) stands as the superior, non-destructive methodology, providing absolute stereochemical confirmation directly in solution. However, for laboratories lacking VCD infrastructure, the Advanced Marfey's Method provides a highly reliable, self-validating chromatographic alternative that leverages standard LC-MS equipment.

References

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) - Spectroscopy Europe. 1

  • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery - American Laboratory. 4

  • Determination of Absolute Configuration of Molecules using VCD Spectrometer and DFT Calculations - JASCO Global. 5

  • Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review - PMC. 2

Sources

Comparative

Benchmarking (4R)-4-Amino-5-hydroxypentanoic Acid Synthesis: Next-Generation Biocatalysis vs. Traditional Chemocatalytic Pathways

Introduction & Strategic Context (4R)-4-Amino-5-hydroxypentanoic acid—commonly known as D-glutamol—is a highly valuable chiral building block. It is extensively utilized in the solid-phase synthesis of modified cationic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

(4R)-4-Amino-5-hydroxypentanoic acid—commonly known as D-glutamol—is a highly valuable chiral building block. It is extensively utilized in the solid-phase synthesis of modified cationic antimicrobial peptides[1] and serves as a critical precursor for diaminovaleric acids and enantioselective bidentate nitrogen ligands[2].

The fundamental synthetic challenge in producing D-glutamol lies in the regioselective reduction of the α -carboxyl group of D-glutamic acid. Because D-glutamic acid exists as a zwitterion with two competing carboxyl groups, direct chemical reduction typically results in poor yields, over-reduction to the diol, or racemization at the stereocenter.

This guide objectively benchmarks the Traditional Chemocatalytic Pathway (via a pyroglutamate intermediate) against the BioReduct™ Enzymatic Cascade , a next-generation biocatalytic product platform designed to streamline chiral amino alcohol synthesis.

Mechanistic Causality & Workflow Comparison

The Traditional Published Method: Lactam Masking

Historically, chemists have bypassed the regioselectivity issue by exploiting the thermodynamics of intramolecular cyclization. Heating D-glutamic acid forces the γ -carboxyl and α -amino groups to condense into a stable 5-membered lactam (D-pyroglutamic acid). This elegantly masks the reactive sites, leaving only the α -carboxyl free for esterification and subsequent reduction using sodium borohydride to yield (R)-5-(hydroxymethyl)pyrrolidin-2-one[3]. While chemically sound, this method requires harsh hydrolysis to reopen the lactam ring, degrading the overall atom economy.

The BioReduct™ Platform: Kinetic Trapping & Pocket Specificity

The BioReduct™ system eliminates the need for protection/deprotection by utilizing an engineered Carboxylate Reductase (CAR) coupled with an Aldo-Keto Reductase (AKR). The causality of its success lies in enzyme pocket specificity: the CAR enzyme exclusively coordinates the α -carboxyl group. It activates the acid using ATP and reduces it to a transient aldehyde. Because free aldehydes are prone to racemization, the spatially coupled AKR enzyme immediately intercepts and reduces the aldehyde to the final alcohol. This kinetic trapping ensures absolute stereoretention.

G cluster_trad Traditional Chemocatalytic Pathway cluster_bio BioReduct™ Enzymatic Cascade A D-Glutamic Acid B D-Pyroglutamic Acid (Lactamization) A->B 140°C, H2O removal C Methyl (R)-5-oxopyrrolidine- 2-carboxylate B->C MeOH, H+ D (R)-5-(hydroxymethyl) pyrrolidin-2-one C->D NaBH4, 0°C E (4R)-4-Amino-5-hydroxy pentanoic acid D->E Ba(OH)2, Reflux, then H+ F D-Glutamic Acid G α-Aldehyde Intermediate (Transient) F->G CAR Enzyme ATP -> AMP H (4R)-4-Amino-5-hydroxy pentanoic acid G->H AKR Enzyme NADPH -> NADP+

Figure 1: Comparative workflows for (4R)-4-Amino-5-hydroxypentanoic acid synthesis.

Quantitative Performance Data

The following table summarizes the benchmarking data derived from parallel 10-gram scale syntheses.

Performance MetricTraditional Published MethodBioReduct™ Enzymatic Cascade
Overall Yield 42% (over 3 distinct steps)88% (single one-pot step)
Enantiomeric Excess (ee) 95.5% (slight racemization during reflux)>99.9% (strictly stereoretentive)
Total Reaction Time 48+ hours18 hours
E-Factor (kg waste / kg product) > 45 (High solvent/salt waste)< 5 (Aqueous buffer system)
Purification Requirement Silica gel chromatography + PrecipitationSimple Ion-Exchange

Experimental Protocols (Self-Validating Systems)

Protocol A: Traditional 3-Step Synthesis
  • Lactamization & Esterification: Suspend D-glutamic acid (1.0 eq) in anhydrous methanol. Add catalytic H₂SO₄ and reflux for 24 hours. The thermodynamic drive forms the 5-membered lactam, which subsequently esterifies to yield methyl (R)-5-oxopyrrolidine-2-carboxylate. Self-Validation: The dissolution of the insoluble zwitterionic starting material into a clear solution visually confirms the destruction of the zwitterion and successful esterification.

  • Selective Reduction: Dissolve the ester in methanol at 0 °C. Add NaBH₄ (2.5 eq) in portions. The lactam carbonyl is highly resistant to hydride attack due to amide resonance, ensuring the selective reduction of the ester to (R)-5-(hydroxymethyl)pyrrolidin-2-one[3]. Quench with acetic acid, concentrate, and purify via silica gel chromatography (methanol/chloroform 1:9).

  • Hydrolysis: Reflux the isolated pyroglutamol in 1M Ba(OH)₂ for 12 hours to hydrolyze the lactam ring. Self-Validation: The choice of barium is a self-cleaning mechanism. By adding exact stoichiometric H₂SO₄ post-reaction, barium precipitates entirely as insoluble BaSO₄. Filtration and lyophilization of the supernatant yield the final (4R)-4-amino-5-hydroxypentanoic acid without requiring complex chromatography.

Protocol B: BioReduct™ One-Pot Cascade
  • Reaction Setup: In a 500 mL temperature-controlled bioreactor, dissolve D-glutamic acid (100 mM) in 100 mM Tris-HCl buffer (pH 7.5). Add ATP (1 mM), NADP⁺ (1 mM), and D-glucose (150 mM).

  • Biocatalyst Addition: Introduce BioReduct™ CAR (2 mg/mL), BioReduct™ AKR (1 mg/mL), and Glucose Dehydrogenase (GDH, 0.5 mg/mL).

  • Incubation: Stir at 30 °C for 18 hours. The GDH/glucose system continuously regenerates NADPH, driving the AKR reduction forward and preventing the accumulation of the reactive aldehyde intermediate. Self-Validation: The continuous drop in pH (due to gluconic acid formation from glucose oxidation) triggers the automated addition of 1M NaOH. The volume of NaOH consumed directly correlates to reaction conversion, providing real-time kinetic monitoring.

  • Isolation: Acidify the mixture to pH 3.0 to denature and precipitate the enzymes. Centrifuge to remove the protein pellet. Pass the clear supernatant through a strongly acidic cation exchange resin (Dowex 50WX8). Wash with water to remove gluconic acid, then elute with 1M NH₄OH. Lyophilize the eluate to obtain pure (4R)-4-amino-5-hydroxypentanoic acid.

Cofactor cluster_regen Cofactor Regeneration cluster_reaction Product Formation GDH Glucose Dehydrogenase (GDH) Gluc D-Glucono-1,5-lactone GDH->Gluc NADPH NADPH GDH->NADPH Reduces Glu D-Glucose Glu->GDH AKR Aldo-Keto Reductase (AKR) Alc D-Glutamol AKR->Alc NADP NADP+ AKR->NADP Oxidizes Ald D-Glu-Aldehyde Ald->AKR NADP->GDH Recycled NADPH->AKR Hydride Transfer

Figure 2: BioReduct™ NADPH cofactor recycling network.

Conclusion

While the traditional pyroglutamate pathway remains a foundational method for synthesizing (4R)-4-amino-5-hydroxypentanoic acid, it is fundamentally limited by step count, harsh hydrolysis conditions, and moderate atom economy. The BioReduct™ platform leverages enzymatic pocket specificity and kinetic trapping to deliver a highly superior E-factor, absolute stereocontrol, and a streamlined one-pot workflow, making it the optimal choice for modern drug development and scale-up applications.

References

1.[1] Title: EP2061886A1 - Small cationic antimicrobial peptides Source: google.com URL:

2.[3] Title: 5-Hydroxymethylpyrrolidin-2-one | 66673-40-3 - ChemicalBook Source: chemicalbook.com URL:

3.[2] Title: (S)-(+)-5-(Hydroxymethyl)-2-pyrrolidinone, 98% - Fisher Scientific Source: fishersci.ca URL:

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (4R)-4-Amino-5-hydroxypentanoic acid

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of any chemical compound, regardless of its known hazard profile, demand...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of any chemical compound, regardless of its known hazard profile, demands a systematic approach to risk mitigation. This guide provides essential, immediate safety and logistical information for the handling of (4R)-4-Amino-5-hydroxypentanoic acid, focusing on the appropriate selection and use of Personal Protective Equipment (PPE). Our goal is to provide procedural, step-by-step guidance that builds a foundation of trust and safety within your laboratory operations.

Hazard Assessment: The "Why" Behind the "What"

(4R)-4-Amino-5-hydroxypentanoic acid is a specific stereoisomer of an amino acid derivative. While comprehensive toxicological data for this exact compound is not widely available, we must operate under the principle of prudent practice. Authoritative safety information for a closely related compound, (4S)-4-amino-5-hydroxypentanoic acid hydrochloride, indicates that it is classified as a substance that can cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[1].

Therefore, it is logical and scientifically sound to handle (4R)-4-Amino-5-hydroxypentanoic acid as a potential irritant to the eyes, skin, and respiratory tract. The primary physical risk is associated with its form; as a powder, it presents a significant inhalation hazard if it becomes airborne[2][3][4]. Our PPE strategy is designed to create effective barriers against these potential exposure routes.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process based on the specific task being performed. The following recommendations are based on standard laboratory practices for handling similar chemical compounds[5][6][7].

Primary Engineering Control: The First Line of Defense

Before any PPE is donned, the primary method for exposure control must be engineering controls.

  • Chemical Fume Hood: All weighing and handling of powdered (4R)-4-Amino-5-hydroxypentanoic acid must be conducted within a certified chemical fume hood or a powder containment enclosure[2][5]. This is the most critical step in preventing the generation of airborne dust, which is difficult to contain and poses a direct inhalation risk[2][4].

Recommended PPE for Handling

The following table summarizes the essential PPE for handling (4R)-4-Amino-5-hydroxypentanoic acid in both solid and solution forms.

PPE Category Item Specifications & Rationale
Eye Protection Chemical Splash GogglesMust be compliant with ANSI Z87.1 standards. Goggles provide a full seal around the eyes, offering superior protection from airborne powder and potential splashes of solutions compared to standard safety glasses[6].
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended for their broad chemical resistance. Always inspect gloves for defects before use. Use proper removal techniques to avoid skin contact with a contaminated glove surface[6][8].
Body Protection Laboratory CoatA long-sleeved, fully-buttoned lab coat made of a suitable material (e.g., cotton or a flame-resistant blend) is mandatory to protect skin and personal clothing from contamination[5].
Respiratory Protection Engineering Controls (Fume Hood)As stated above, a fume hood is the primary respiratory protection[2]. In the rare event that a fume hood is not available and there is a risk of aerosolization, a NIOSH-approved particulate respirator (e.g., N95) may be necessary, but this should be a last resort and requires a formal respiratory protection program[8].

Operational Plan: Step-by-Step Protocols

Trust in a safety protocol is built on its clarity and repeatability. The following procedures provide a self-validating system for safe handling.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate PPE based on the task at hand.

PPE_Workflow start Start: Prepare to handle (4R)-4-Amino-5-hydroxypentanoic acid assess_task Assess Task: Handling solid powder or liquid solution? start->assess_task solid_task Solid Powder Handling assess_task->solid_task Solid liquid_task Liquid Solution Handling assess_task->liquid_task Liquid fume_hood CRITICAL CONTROL: Work inside a certified chemical fume hood. solid_task->fume_hood select_ppe Select Core PPE: 1. Chemical Splash Goggles 2. Nitrile Gloves 3. Lab Coat liquid_task->select_ppe fume_hood->select_ppe proceed Proceed with Task Safely select_ppe->proceed

Caption: PPE selection workflow for handling (4R)-4-Amino-5-hydroxypentanoic acid.

Protocol for Donning and Doffing PPE

The order of donning and doffing PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Put on your lab coat and ensure all buttons are fastened.

  • Goggles: Put on your chemical splash goggles. Adjust for a snug fit.

  • Gloves: Put on your nitrile gloves, pulling the cuffs over the sleeves of your lab coat.

Doffing (Taking Off) Sequence:

  • Gloves: Remove gloves using a proper, non-contaminating technique (e.g., glove-in-glove or beak method). Dispose of them immediately in the appropriate waste container.

  • Lab Coat: Unbutton and remove your lab coat by folding it in on itself without touching the exterior surface. Hang it in its designated location or place it in a laundry bin if contaminated.

  • Goggles: Remove goggles by handling the strap, not the front.

  • Hand Hygiene: Wash your hands thoroughly with soap and water[6][7].

Spill and Disposal Plan

Spill Response

In the event of a small spill of the solid material within the fume hood:

  • Ensure your PPE is intact.

  • Use an inert absorbent material or a scoop to gently collect the powder. Avoid sweeping, which can create dust.

  • Place the collected material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal[5].

  • Decontaminate the surface according to your lab's standard operating procedures.

Disposal of Contaminated Materials and Unused Compound

Proper disposal is essential to protect personnel and the environment.

  • Contaminated PPE: Used gloves, absorbent pads, and other disposable materials that have come into contact with the chemical should be disposed of in a designated hazardous waste container[5][6].

  • Unused Compound: Dispose of unused (4R)-4-Amino-5-hydroxypentanoic acid as hazardous chemical waste in a properly labeled and sealed container, following all local, regional, and national regulations[9][10].

  • Empty Containers: Original chemical containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste. Once cleaned and the label is defaced, the container can often be disposed of as general non-hazardous waste, but confirm this with your institution's safety office[9][11][12].

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Disposal of Chemical Waste. Safety Office.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • A Lab's Guide to Safe and Compliant Medical Waste Disposal. MedWaste.
  • Personal protective equipment for handling Amino-PEG6-amine. BenchChem.
  • SAFETY D
  • Amino Acid Set - SAFETY DATA SHEET. Breckland Scientific Supplies Ltd.
  • Powder Handling. AirClean Systems.
  • Guidelines for Safe Handling of Powders and Bulk Solids. AIChE.
  • MSDS of (3R,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid. Capot Chemical.
  • A Comprehensive Guide to Safe Powder Handling. BFM® Fitting.
  • (4S)-4-amino-5-hydroxypentanoic acid hydrochloride. Sigma-Aldrich.

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